Product packaging for 2-Chloroethanamine-d4hydrochloride(Cat. No.:)

2-Chloroethanamine-d4hydrochloride

Cat. No.: B1146207
M. Wt: 120.01 g/mol
InChI Key: ONRREFWJTRBDRA-PBCJVBLFSA-N
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Description

2-Chloroethanamine-d4hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H7Cl2N and its molecular weight is 120.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7Cl2N B1146207 2-Chloroethanamine-d4hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRREFWJTRBDRA-PBCJVBLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloroethanamine-d4 hydrochloride. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue, 2-Chloroethylamine hydrochloride, for comparative purposes. It is generally accepted that deuterium labeling results in negligible changes to the macroscopic physical properties of a compound.

Core Physical Properties

The fundamental physical characteristics of 2-Chloroethanamine-d4 hydrochloride and its non-deuterated counterpart are summarized below. These properties are essential for the handling, formulation, and analytical characterization of the compound.

General and Chemical Properties
Property2-Chloroethanamine-d4 hydrochloride2-Chloroethylamine hydrochloride
Synonyms 2-Chloroethan-1,1,2,2-d4-amine hydrochloride2-Aminoethyl chloride hydrochloride, 2-Chloroethanaminium chloride
CAS Number 172333-26-5870-24-6
Molecular Formula C₂H₃D₄Cl₂NC₂H₇Cl₂N
Molecular Weight 120.01 g/mol 115.99 g/mol
Appearance Not explicitly specified; expected to be a white to off-white crystalline solid.White to light beige crystalline powder.[1]
Physicochemical Properties
Property2-Chloroethanamine-d4 hydrochloride2-Chloroethylamine hydrochloride
Melting Point Data not available140-150 °C
Boiling Point Data not availableData not available (decomposes)
Water Solubility Data not availableSoluble

Experimental Protocols

Standardized methods are employed to determine the physical properties of chemical compounds. The following protocols, based on internationally recognized guidelines, are applicable for the characterization of 2-Chloroethanamine-d4 hydrochloride.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline 102 and USP General Chapter <741>.[2][3][4]

  • Sample Preparation: The crystalline solid is finely powdered and dried. A small amount is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle melts are recorded to define the melting range.

Determination of Boiling Point

A standard boiling point determination for a solid that may decompose at elevated temperatures, like a hydrochloride salt, is often not performed. Instead, thermal decomposition characteristics are assessed.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105.[2][5][6]

  • Sample Preparation: An excess amount of the solid is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved substance in the solution is constant).

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as HPLC or titration.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical standard like 2-Chloroethanamine-d4 hydrochloride.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis and Reporting A Obtain Chemical Standard (2-Chloroethanamine-d4 hydrochloride) B Review Existing Literature (Data for deuterated and non-deuterated forms) A->B C Preliminary Characterization (Appearance, Homogeneity) B->C D Melting Point Determination (OECD 102 / USP <741>) C->D E Boiling Point / Decomposition Analysis (e.g., TGA) C->E F Water Solubility Determination (OECD 105) C->F G Compile and Tabulate Quantitative Data D->G E->G F->G H Compare with Non-Deuterated Analog G->H I Generate Technical Data Sheet / Report H->I

References

Synthesis and Purification of 2-Chloroethanamine-d4 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis and purification methods for 2-Chloroethanamine-d4 hydrochloride (CAS 172333-26-5).[1] The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.

Introduction

2-Chloroethanamine-d4 hydrochloride is the deuterated analog of 2-chloroethylamine hydrochloride, a versatile building block in organic synthesis. The incorporation of deuterium isotopes can be a valuable tool in mechanistic studies and for altering the metabolic profiles of pharmaceutical compounds. 2-Chloroethylamine hydrochloride itself is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the cytotoxic agent Ifosfamide and the antidepressant Fluvoxamine maleate.[2] It is also utilized as a derivatizing reagent for amino acids and nucleotides.[2][3] The deuterated form, 2-Chloroethanamine-d4 hydrochloride, is of particular interest for its applications in proteomics and as a labeled internal standard in mass spectrometry-based research.

Synthesis of 2-Chloroethanamine-d4 Hydrochloride

The primary synthetic routes to 2-chloroethylamine hydrochloride involve the chlorination of ethanolamine.[2][4] These established methods can be adapted for the synthesis of its deuterated counterpart by utilizing the commercially available starting material, Ethanolamine-d4. The two most common methods are the reaction with thionyl chloride and the reaction with hydrogen chloride.

Reaction of Ethanolamine-d4 with Thionyl Chloride

This method is favored for its mild reaction conditions and relatively short reaction times.[4] The reaction proceeds by converting the hydroxyl group of ethanolamine-d4 into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution by the chloride ion to yield the desired product. The use of an aliphatic carboxylic acid as a solvent in substoichiometric amounts has been shown to be effective.[3][5]

Reaction of Ethanolamine-d4 with Hydrogen Chloride

An alternative, more environmentally friendly approach involves the reaction of ethanolamine-d4 with hydrogen chloride gas.[4] This method avoids the generation of sulfur dioxide, a polluting byproduct of the thionyl chloride method. The use of an organic acid as a catalyst can lead to high yields and purity.[6]

Quantitative Data from Analogous Non-Deuterated Syntheses

The following tables summarize quantitative data from the synthesis of non-deuterated 2-chloroethylamine hydrochloride, which can serve as a benchmark for the synthesis of the deuterated analog.

Table 1: Synthesis of 2-Chloroethylamine Hydrochloride via Hydrogen Chloride Method

CatalystReaction Time (hours)Yield (%)Purity (GC, %)Reference
Propionic Acid492.299.3[6]
Butyric Acid3.589.799.2[6]
Glutaric Acid289.099.5[6]

Table 2: Synthesis of 2-Chloroethylamine Hydrochloride via Thionyl Chloride Method

Carboxylic Acid SolventReaction Time (hours)Yield (%)Reference
Formic Acid3.599.0[5]
Acetic Acid3.599.1[5]

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis of 2-Chloroethanamine-d4 hydrochloride adapted from established procedures for the non-deuterated compound.

Protocol 1: Synthesis via Thionyl Chloride

This protocol is adapted from a patented procedure for the synthesis of 2-chloroethylamine hydrochloride.[5]

Materials:

  • Ethanolamine-1,1,2,2-d4 (e.g., from Cambridge Isotope Laboratories, Inc.)[7]

  • Thionyl chloride (SOCl₂)

  • Acetic acid

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add Ethanolamine-1,1,2,2-d4 and a substoichiometric amount of acetic acid.

  • Heat the mixture to 60°C with stirring.

  • Add thionyl chloride dropwise to the mixture over a period of 3.5 hours. The viscous mass should transform into an easily stirrable oil.

  • After the addition is complete, continue stirring the mixture at 60°C for an additional 3.5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully dilute the mixture with deionized water to obtain an aqueous solution of 2-Chloroethanamine-d4 hydrochloride.

Protocol 2: Synthesis via Hydrogen Chloride

This protocol is based on a patented method for the preparation of 2-chloroethylamine hydrochloride.[6]

Materials:

  • Ethanolamine-1,1,2,2-d4

  • Propionic acid (catalyst)

  • Hydrogen chloride (HCl) gas

  • Absolute ethanol

Procedure:

  • To a reaction vessel, add Ethanolamine-1,1,2,2-d4 and propionic acid.

  • Heat the mixture to the reaction temperature while bubbling hydrogen chloride gas through the solution.

  • Maintain the reaction for 4 hours.

  • Stop the heating and the introduction of hydrogen chloride gas.

  • Cool the reaction mixture to room temperature.

  • Add absolute ethanol to the mixture and stir.

  • Collect the precipitated solid by suction filtration.

  • Dry the filter cake under vacuum at 50-60°C for 5 hours to yield the final product.

Purification Methods

Purification of 2-Chloroethanamine-d4 hydrochloride is crucial to remove any unreacted starting materials and byproducts.

Recrystallization

The most common method for purifying 2-chloroethylamine hydrochloride is recrystallization.[4]

  • Solvents: Absolute ethanol or methanol are suitable solvents for recrystallization.

  • Procedure:

    • Dissolve the crude 2-Chloroethanamine-d4 hydrochloride in a minimum amount of hot ethanol or methanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents Ethanolamine_d4 Ethanolamine-d4 2_Chloroethanamine_d4_HCl 2-Chloroethanamine-d4 Hydrochloride Ethanolamine_d4->2_Chloroethanamine_d4_HCl Method 1 Ethanolamine_d4->2_Chloroethanamine_d4_HCl Method 2 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2_Chloroethanamine_d4_HCl Hydrogen_Chloride Hydrogen Chloride (HCl) Hydrogen_Chloride->2_Chloroethanamine_d4_HCl

Caption: Synthesis pathways to 2-Chloroethanamine-d4 hydrochloride.

Purification Workflow

Purification_Workflow Crude_Product Crude 2-Chloroethanamine-d4 HCl Dissolution Dissolve in Hot Ethanol/Methanol Crude_Product->Dissolution Crystallization Cool to Crystallize Dissolution->Crystallization Filtration Filter and Wash with Cold Solvent Crystallization->Filtration Drying Dry under Vacuum Filtration->Drying Pure_Product Pure 2-Chloroethanamine-d4 HCl Drying->Pure_Product

Caption: Workflow for the purification of 2-Chloroethanamine-d4 hydrochloride.

Logical Relationship of Synthesis

Logical_Relationship Start Start: Ethanolamine-d4 Chlorination Chlorination Reaction Start->Chlorination Thionyl_Chloride Thionyl Chloride Route Chlorination->Thionyl_Chloride HCl_Gas Hydrogen Chloride Route Chlorination->HCl_Gas Crude_Product Crude Product Thionyl_Chloride->Crude_Product HCl_Gas->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final Product: 2-Chloroethanamine-d4 HCl Purification->Final_Product

Caption: Logical flow of the synthesis and purification process.

References

A Technical Guide to Commercial Sourcing and Application of 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroethanamine-d4 hydrochloride (CAS No. 172333-26-5), a deuterated analog of 2-chloroethylamine hydrochloride. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in quantitative bioanalytical assays. This guide outlines commercial suppliers, available technical specifications, and a general experimental workflow for its application in mass spectrometry-based studies.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer 2-Chloroethanamine-d4 hydrochloride. While specific details may vary by lot, the following tables summarize the available quantitative data for key product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate information.

Table 1: General Product Information

CharacteristicValue
CAS Number 172333-26-5
Molecular Formula C₂H₃D₄Cl₂N
Molecular Weight 120.01 g/mol [1]
Synonyms 2-Chloroethyl-d4-amine HCl, 2-Chloroethan-1,1,2,2-d4-amine hydrochloride

Table 2: Supplier-Specific Quantitative Data

SupplierChemical PurityIsotopic Purity (atom % D)Additional Information
LGC Standards min 98%98 atom % D[2]Neat product format.[2]
Clinivex High qualityNot specifiedUseful in organic synthesis.[3]
Santa Cruz Biotechnology Not specifiedNot specifiedFor research use only.[1]
MedChemExpress Not specifiedNot specifiedDeuterium labeled 2-Chloroethanamine hydrochloride.[4][5]

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for 2-Chloroethanamine-d4 hydrochloride is a critical step in ensuring the accuracy and reproducibility of experimental results. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow Supplier Selection Workflow for 2-Chloroethanamine-d4 hydrochloride start Identify Research Need (e.g., Internal Standard) search_suppliers Search for Commercial Suppliers start->search_suppliers request_info Request Technical Data (CoA, Specifications) search_suppliers->request_info compare_specs Compare Key Specifications: - Isotopic Purity - Chemical Purity - Price & Availability request_info->compare_specs compare_specs->search_suppliers Does Not Meet Requirements select_supplier Select Optimal Supplier compare_specs->select_supplier Meets Requirements purchase Purchase Compound select_supplier->purchase end Proceed with Experimentation purchase->end

Caption: A logical workflow for selecting a commercial supplier.

Application as an Internal Standard in Quantitative Mass Spectrometry

2-Chloroethanamine-d4 hydrochloride is primarily used as an internal standard (IS) in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The deuterium labeling provides a mass shift from the unlabeled analyte, allowing for its differentiation and accurate quantification while co-eluting chromatographically. This corrects for variations in sample preparation, injection volume, and ionization efficiency.

General Experimental Protocol for Use as an Internal Standard

The following is a generalized protocol for the use of 2-Chloroethanamine-d4 hydrochloride as an internal standard in a typical bioanalytical LC-MS/MS workflow. Optimization of each step is crucial for specific applications.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., methanol, water) at a high concentration (e.g., 1 mg/mL).
  • Prepare a working internal standard solution by diluting the primary stock solution to the desired concentration for spiking into samples. The concentration should be chosen to yield a robust signal in the mass spectrometer without causing detector saturation.

2. Sample Preparation:

  • To each sample (e.g., plasma, urine, tissue homogenate), standard, and quality control (QC) sample, add a precise volume of the working internal standard solution at the beginning of the sample preparation process.
  • Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.

3. LC-MS/MS Analysis:

  • Inject the extracted sample onto an appropriate LC column for chromatographic separation.
  • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.
  • The stable isotope-labeled internal standard will have nearly identical retention time as the analyte but will be detected at a different mass-to-charge ratio (m/z).

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a quantitative analysis using a deuterated internal standard.

Quantitative_Analysis_Workflow General Workflow for Quantitative Analysis using a Deuterated Internal Standard prep_solutions Prepare Stock & Working Solutions (Analyte & IS) spike_samples Spike Samples, Standards & QCs with Internal Standard (IS) prep_solutions->spike_samples extract Sample Extraction (e.g., SPE, LLE, PP) spike_samples->extract lcms_analysis LC-MS/MS Analysis (MRM Mode) extract->lcms_analysis data_processing Data Processing: Calculate Peak Area Ratios (Analyte/IS) lcms_analysis->data_processing calibration Generate Calibration Curve data_processing->calibration quantification Quantify Analyte in Unknown Samples calibration->quantification results Report Results quantification->results

Caption: A typical workflow for quantitative analysis.

Conclusion

2-Chloroethanamine-d4 hydrochloride is a critical reagent for researchers in drug development and other scientific fields requiring precise quantification of its unlabeled counterpart. This guide provides a summary of commercially available sources and a foundational understanding of its application as an internal standard. For successful implementation, it is imperative to obtain detailed product specifications from the chosen supplier and to meticulously optimize the analytical method for the specific matrix and analyte of interest.

References

2-Chloroethanamine-d4 hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethanamine-d4 hydrochloride, a deuterated analog of 2-chloroethylamine hydrochloride. Due to the limited availability of in-depth technical data for the deuterated compound, this guide leverages detailed information available for its non-deuterated counterpart as a reference for experimental protocols and potential applications.

Core Compound Details

PropertyValueCitation
Chemical Name 2-Chloroethan-1,1,2,2-d4-amine Hydrochloride[1][2]
CAS Number 172333-26-5[1][2]
Molecular Formula C₂H₃D₄Cl₂N[3]
Molecular Weight 120.01 g/mol [3]
Synonyms 2-Chloroethyl-d4-amine HCl
Chemical Structure Cl-CD₂-CD₂-NH₂·HCl
Unlabeled CAS Number 870-24-6[2]

Physicochemical Properties (of non-deuterated analogue)

PropertyValueCitation
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water and methanol[4]
Melting Point 140-150 °C
Ionic Chloride Content 29.0 – 32.1% w/w[4]
Water Content NMT 1.0% w/w[4]
Assay (Titrimetry) 98.0 – 102.0% w/w (on anhydrous basis)[4]

Synthesis Protocols (for non-deuterated 2-Chloroethylamine hydrochloride)

The synthesis of 2-chloroethylamine hydrochloride is well-documented and primarily involves the reaction of ethanolamine with a chlorinating agent.[4] Two common methods are detailed below.

Reaction with Thionyl Chloride

This method is favored for its mild reaction conditions and high yields.[1]

Experimental Protocol:

  • Mix monoethanolamine hydrochloride, dimethylformamide, and benzene and heat the mixture to 75-80°C.[5]

  • Slowly add thionyl chloride dropwise to the reaction mixture over several hours at the same temperature.[5]

  • Continue the reaction at the same temperature for an additional hour after the addition is complete.[5]

  • Upon completion, cool the mixture and add water to separate the aqueous layer containing the product.[5]

ParameterValueCitation
Reactants Monoethanolamine hydrochloride, Thionyl chloride[5]
Solvent Benzene[5]
Catalyst Dimethylformamide[5]
Temperature 75-80°C[5]
Yield 98%[5]
Reaction with Hydrogen Chloride

This method is noted for its high purity and yield, although it may require pressure and has longer reaction times.[6] A patented method utilizing an organic acid catalyst has been shown to improve reaction efficiency.

Experimental Protocol:

  • Use ethanolamine as the raw material and an organic acid (e.g., propionic acid, butyric acid) as a catalyst.[6]

  • Introduce hydrogen chloride gas as the chlorination reagent.[6]

  • Heat the reaction mixture to 120-160°C for 2-5 hours.[6]

  • After the reaction, cool the mixture and add absolute ethanol to precipitate the product.[6]

  • Filter and dry the resulting solid to obtain 2-chloroethylamine hydrochloride.[6]

ParameterValueCitation
Reactants Ethanolamine, Hydrogen chloride[6]
Catalyst Organic acid (e.g., propionic acid)[6]
Temperature 120-160°C[6]
Reaction Time 2-5 hours[6]
Yield ~90%[6]
Purity (GC) >99%[6]

Analytical Methods (for non-deuterated analogue)

A high-performance liquid chromatography (HPLC) method has been developed for the detection of 2-chloroethylamine hydrochloride and its impurities.[7]

ParameterDescriptionCitation
Instrument High-Performance Liquid Chromatograph with UV detector[7]
Column Agilent Zorbax SB-CN (150mm x 4.6mm, 3.5µm)[7]
Mobile Phase A 10mM K₂HPO₄ aqueous solution (pH 8.0)[7]
Mobile Phase B Acetonitrile[7]

Applications in Research and Development

2-Chloroethylamine hydrochloride and its deuterated analog are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[4][8] The presence of both a reactive chlorine atom and an amino group makes it a versatile building block.[1]

Key Applications (of non-deuterated analogue):

  • Active Pharmaceutical Ingredient (API) Synthesis: It is a key intermediate in the synthesis of various drugs, including the antidepressant fluvoxamine maleate and the anticancer agent ifosfamide.[4][5]

  • Derivatizing Reagent: Used as a derivatizing agent for amino acids, dipeptides, and nucleotides.[4][8]

  • Chemical Modification: Employed in the chemical modification of polymers like chitosan to enhance their biological activities.[5]

The deuterated form, 2-Chloroethanamine-d4 hydrochloride, is particularly useful in pharmacokinetic and metabolic studies of drugs, where the deuterium label can act as a tracer.[3][9]

Logical Workflow

G Synthesis and Application of 2-Chloroethanamine-d4 hydrochloride cluster_synthesis Synthesis cluster_application Application Start Ethanolamine-d4 (Starting Material) Chlorination Chlorination Reaction (e.g., with SOCl₂ or HCl) Start->Chlorination Product 2-Chloroethanamine-d4 hydrochloride Chlorination->Product Intermediate Chemical Intermediate Product->Intermediate Used as Pharma Pharmaceutical Synthesis (e.g., Labeled APIs) Intermediate->Pharma Metabolic Metabolic Studies (Tracer) Intermediate->Metabolic Research General Organic Synthesis Intermediate->Research

Caption: Logical workflow for the synthesis and application of 2-Chloroethanamine-d4 hydrochloride.

References

In-Depth Technical Guide: Deuterium Labeling in 2-Chloroethanamine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in 2-Chloroethanamine-d4 hydrochloride (CAS No. 172333-26-5), a crucial isotopically labeled compound in pharmaceutical research and development. This document details the precise location of deuterium substitution, outlines a probable synthetic pathway, and presents relevant technical data.

Deuterium Labeling Position

2-Chloroethanamine-d4 hydrochloride is specifically labeled with four deuterium atoms on the ethyl backbone. The systematic IUPAC name for this compound is 2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride [1]. The deuterium atoms replace all four hydrogen atoms on the two carbon atoms of the ethanamine moiety.

The structural representation clearly indicates the isotopic substitution:

Caption: Chemical structure of 2-Chloroethanamine-d4 hydrochloride.

Quantitative Data Summary

The key quantitative data for 2-Chloroethanamine-d4 hydrochloride is summarized in the table below. This information is consistently provided by various suppliers of stable isotope-labeled compounds.

PropertyValueReferences
CAS Number 172333-26-5[1][2]
Molecular Formula C₂H₃D₄Cl₂N
Molecular Weight 120.01 g/mol
Isotopic Purity Typically ≥98 atom % D
Unlabeled CAS No. 870-24-6[1]

Proposed Synthetic Pathway

The most likely synthetic pathway involves the chlorination of a deuterated precursor, Ethanol-1,1,2,2-d4-amine, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard method for converting alcohols to alkyl chlorides[3].

The proposed reaction scheme is as follows:

G start Ethanol-1,1,2,2-d4-amine (HOCD2CD2NH2) product 2-Chloroethanamine-d4 hydrochloride (ClCD2CD2NH2 • HCl) start->product Chlorination reagent Thionyl Chloride (SOCl2) reagent->product

Caption: Proposed synthesis of 2-Chloroethanamine-d4 hydrochloride.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general reaction of ethanolamines with thionyl chloride[4][5]. Note: This protocol should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Materials:

  • Ethanol-1,1,2,2-d4-amine (commercially available from suppliers such as Sigma-Aldrich)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Anhydrous work-up solvent (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Ethanol-1,1,2,2-d4-amine in an anhydrous solvent in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure.

  • Isolation and Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield 2-Chloroethanamine-d4 hydrochloride as a solid.

Analytical Confirmation

The confirmation of the deuterium labeling position and the chemical identity of 2-Chloroethanamine-d4 hydrochloride would typically be achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show the absence of signals corresponding to the ethyl protons, confirming complete deuteration.

    • ²H NMR would show signals corresponding to the deuterium atoms on the ethyl carbons.

    • ¹³C NMR would show signals for the two carbon atoms, with coupling patterns indicative of attached deuterium.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the deuterated compound, showing a mass shift corresponding to the incorporation of four deuterium atoms compared to the unlabeled analog.

While specific analytical data for 2-Chloroethanamine-d4 hydrochloride is not publicly available in databases, the consistent product information from reputable suppliers confirms the structure and labeling.

Conclusion

2-Chloroethanamine-d4 hydrochloride is a valuable tool for researchers, with deuterium atoms specifically located at all four positions of the ethyl group. Its synthesis is plausibly achieved through the chlorination of the corresponding deuterated ethanolamine. The information provided in this guide serves as a technical resource for the effective utilization of this isotopically labeled compound in scientific research and drug development.

References

In-Depth Technical Guide: Material Safety of 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Identification

PropertyValue
Chemical Name 2-Chloroethanamine-d4 hydrochloride
Synonyms 2-Aminoethyl-d4 chloride hydrochloride, 2-Chloroethyl-d4-amine HCl[2]
CAS Number 172333-26-5[2]
EC Number Not available
Molecular Formula C₂H₃D₄Cl₂N
Molecular Weight 120.01 g/mol
Intended Use For research use only. Laboratory chemicals, synthesis of substances.[1][3]

Physical and Chemical Properties

The following data is for the non-deuterated 2-Chloroethylamine hydrochloride and serves as an estimate.

PropertyValueSource(s)
Appearance White to light beige crystalline powder or solid.[4]
Melting Point 140-150 °C[4][5]
Decomposition Temp. >150 °C[6]
Solubility Soluble in water.[4][6]
pH 2 - 3 (for a solution)[6]
Stability Stable under normal storage conditions.[4][7]

Hazard Identification and Classification

Classification for the non-deuterated analogue, 2-Chloroethylamine hydrochloride, is as follows:

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation1BH314Causes severe skin burns and eye damage.[3][6]
Germ Cell Mutagenicity2H341Suspected of causing genetic defects.[3][6][8]
Corrosive to Metals1H290May be corrosive to metals.[3]

Signal Word: Danger [5]

Hazard Pictograms:

Precautionary Statements:

CodeStatementSource(s)
P201Obtain special instructions before use.[3][8]
P202Do not handle until all safety precautions have been read and understood.[6]
P260Do not breathe dust/fume.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6][8]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310Immediately call a POISON CENTER/doctor.[6]
P405Store locked up.[1][6]
P501Dispose of contents/container to an approved waste disposal plant.[8]

Emergency and First-Aid Protocols

Immediate medical attention is required for all exposures.[7]

Exposure RouteProtocolSource(s)
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush body and clothes with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing, including footwear. Wash skin with soap and running water. Seek immediate medical attention.[3][6][7]
Inhalation Remove from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If vomiting occurs, lean patient forward or place on their left side to maintain an open airway and prevent aspiration. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][7]

Firefighting and Accidental Release Measures

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: The material is combustible.[3] Heating may cause violent rupture of containers.[3] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment (see Section 6). Ensure adequate ventilation. Avoid dust formation and do not breathe dust.[9]

  • Environmental Precautions: Prevent the product from entering drains or surface water.[8][9]

  • Containment and Cleanup: Use dry cleanup procedures.[3] Sweep up the material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[3][9]

Handling, Storage, and Personal Protection

Experimental Protocol: Safe Handling

  • Preparation: Before handling, read and understand the MSDS for the non-deuterated analogue. Ensure a safety shower and eyewash station are readily accessible.[7]

  • Engineering Controls: Handle the material in a well-ventilated area, preferably in a chemical fume hood.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][9]

    • Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][9]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or EN 149 approved particulate respirator.[7]

  • Hygiene: Avoid all personal contact.[3] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3][8]

Storage Conditions:

  • Store in a cool, dry, well-ventilated, and locked area.[3][6]

  • Keep the container tightly closed and protected from moisture.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Visualized Workflows

G Figure 1: Safe Chemical Handling Workflow A Risk Assessment & Review MSDS B Implement Engineering Controls (Fume Hood) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Weigh/Handle Chemical in Designated Area C->D E Perform Experiment D->E F Decontaminate Surfaces & Equipment E->F G Dispose of Waste Properly (P501) F->G H Doff PPE & Wash Hands G->H

Figure 1: Safe Chemical Handling Workflow

G Figure 2: Emergency Response Logic for Exposure A Exposure Occurs B Skin/Eye Contact? A->B C Inhalation? A->C D Ingestion? A->D E Flush with Water (15 min) Remove Contaminated Clothing B->E Yes F Move to Fresh Air Provide Oxygen if Needed C->F Yes G Rinse Mouth DO NOT Induce Vomiting D->G Yes H Seek Immediate Medical Attention (P310) E->H F->H G->H

Figure 2: Emergency Response Logic for Exposure

References

The Analytical Edge: A Technical Guide to the Application of 2-Chloroethanamine-d4 hydrochloride in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and safety assessment, the precise quantification of trace-level impurities is paramount. Among these, genotoxic impurities (GTIs) present a significant challenge due to their potential to damage DNA at very low concentrations. 2-Chloroethylamine, a reactive alkylating agent, is a common process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Its reliable quantification is a critical regulatory requirement.

This technical guide focuses on the primary research application of 2-Chloroethanamine-d4 hydrochloride (CAS: 172333-26-5), the deuterium-labeled analogue of 2-chloroethylamine hydrochloride. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides a comprehensive overview of the application of 2-Chloroethanamine-d4 hydrochloride as an internal standard in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-chloroethylamine in an API.

While 2-Chloroethanamine-d4 hydrochloride is synthesized and marketed for this specific purpose, a publicly available, detailed research application is not readily found. Therefore, this guide presents a representative, state-of-the-art methodology constructed from established analytical principles for the quantification of genotoxic impurities.

Core Application: Quantification of 2-Chloroethylamine in an API using LC-MS/MS with Isotope Dilution

The primary application of 2-Chloroethanamine-d4 hydrochloride is as an internal standard (IS) in isotope dilution mass spectrometry for the accurate quantification of 2-chloroethylamine. The structural similarity and identical physicochemical properties of the analyte and its deuterated counterpart ensure they co-elute chromatographically and experience similar ionization efficiency, leading to a highly reliable analytical method.

Workflow for Quantification of 2-Chloroethylamine

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing API API Sample Spike Spike with 2-Chloroethanamine-d4 HCl (IS) API->Spike Dissolve Dissolve in Diluent Spike->Dissolve Filter Filter Dissolve->Filter LC HILIC Separation Filter->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Report Result (ppm) Calibrate->Result

Fig. 1: General workflow for the quantification of 2-chloroethylamine using a deuterated internal standard.

Experimental Protocol

This section details a representative experimental protocol for the quantification of 2-chloroethylamine in a hypothetical API.

Materials and Reagents
  • 2-Chloroethylamine hydrochloride (Analyte)

  • 2-Chloroethanamine-d4 hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • API Batch

Standard and Sample Preparation
  • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-chloroethylamine hydrochloride and dissolve in 100 mL of diluent (95:5 Acetonitrile:Water).

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Chloroethanamine-d4 hydrochloride and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the diluent, each containing a constant concentration of the internal standard (e.g., 10 ng/mL).

  • Sample Preparation: Accurately weigh 100 mg of the API into a volumetric flask. Add a specified volume of the internal standard stock solution to achieve a final IS concentration of 10 ng/mL upon dilution to volume with the diluent.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for the retention of small, polar amines like 2-chloroethylamine.

Table 1: Chromatographic Conditions

ParameterValue
LC System UPLC/UHPLC System
Column HILIC Column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometer Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Chloroethylamine80.044.15015
2-Chloroethanamine-d4 (IS)84.048.15015

Principle of Isotope Dilution

Fig. 2: The ratio of Analyte to IS remains constant despite losses.

Data Presentation and Validation

The use of 2-Chloroethanamine-d4 hydrochloride allows for the generation of highly reliable and reproducible data. The following tables represent typical data from a method validation based on this approach.

Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 4: Illustrative Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.51,25025,1000.050
1.02,48024,9000.100
5.012,60025,3000.498
10.025,10025,2000.996
25.062,80025,0002.512
50.0124,50024,9504.990
Correlation (r²) --> 0.998
Precision and Accuracy

The precision (as relative standard deviation, %RSD) and accuracy (%Recovery) are assessed by analyzing quality control (QC) samples at different concentrations.

Table 5: Illustrative Precision and Accuracy Data

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=6)%RSD%Recovery
LLOQ0.50.486.5%96.0%
Low1.51.554.2%103.3%
Mid20.019.83.1%99.0%
High40.041.22.5%103.0%

Conclusion

2-Chloroethanamine-d4 hydrochloride serves as an indispensable tool for researchers and drug development professionals tasked with the quantification of the genotoxic impurity 2-chloroethylamine. Its use as an internal standard in LC-MS/MS methods, as outlined in this guide, provides the necessary accuracy, precision, and robustness to meet stringent regulatory requirements and ensure patient safety. The detailed protocol and representative data presented herein offer a comprehensive framework for the implementation of this critical analytical application. The stability and reliability afforded by the isotope dilution technique underscore the value of 2-Chloroethanamine-d4 hydrochloride in modern pharmaceutical analysis.

Navigating the Stability and Storage of 2-Chloroethanamine-d4 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroethanamine-d4 hydrochloride (CAS No: 172333-26-5), a deuterated stable isotope-labeled compound. Understanding these parameters is critical for ensuring the integrity and reliability of research and development activities where this compound is utilized as a tracer or internal standard.

Stable isotope labeling, such as the deuteration in 2-Chloroethanamine-d4 hydrochloride, does not alter the fundamental chemical reactivity or toxicity of the parent molecule.[1] Therefore, the safety and handling precautions are analogous to those for the unlabeled 2-Chloroethanamine hydrochloride.

Recommended Storage and Handling

Proper storage is paramount to maintain the chemical and isotopic purity of 2-Chloroethanamine-d4 hydrochloride. The following table summarizes the recommended conditions based on available safety data sheets for the non-deuterated analogue and best practices for handling deuterated compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend storage at temperatures below +30°C.[2][3]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., dry nitrogen or argon).[4]To prevent oxidation and contamination from atmospheric moisture.
Container Keep in a tightly sealed, original container.[2][3][5][6]To prevent exposure to moisture and air.
Light Exposure Protect from light.[4]To prevent potential photolytic degradation.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and moisture.[4][7]To avoid chemical reactions that could degrade the compound.

Stability Profile

However, several factors can influence its stability:

  • Hygroscopicity: The compound is hygroscopic and should be handled in a dry environment to prevent water absorption, which could potentially lead to hydrolysis or other degradation pathways.

  • pH: Acidic or basic conditions should be avoided in solutions, as they can catalyze the exchange of deuterium atoms with protons from the solvent, compromising the isotopic purity of the compound.[8]

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: As with many organic compounds, exposure to UV or visible light may induce degradation.

Experimental Protocols

To ensure the integrity of 2-Chloroethanamine-d4 hydrochloride in experimental settings, particularly in quantitative applications, it is crucial to validate its stability under the specific analytical conditions.

General Protocol for Stability Assessment in Solution

This protocol provides a framework for assessing the short-term stability of 2-Chloroethanamine-d4 hydrochloride in a given solvent or matrix.

  • Solution Preparation:

    • Prepare a stock solution of 2-Chloroethanamine-d4 hydrochloride in the desired solvent (e.g., methanol, acetonitrile).

    • Prepare quality control (QC) samples by spiking the compound into the matrix of interest (e.g., plasma, buffer) at low and high concentrations.

  • Time-Zero Analysis:

    • Analyze a set of freshly prepared QC samples immediately to establish the baseline response.

  • Incubation:

    • Store the remaining QC samples under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • Analyze the stored QC samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the concentration of 2-Chloroethanamine-d4 hydrochloride at each time point relative to the time-zero samples.

    • The compound is considered stable if the measured concentration remains within a predefined acceptance range (e.g., ±15% of the initial concentration).

Visualizing Workflows and Pathways

To further clarify the recommended procedures and logical relationships, the following diagrams have been generated using the DOT language.

StorageAndHandlingWorkflow cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dry, Well-Ventilated Area inert_atmosphere Maintain Inert Atmosphere (Nitrogen or Argon) storage_conditions->inert_atmosphere light_protection Protect from Light inert_atmosphere->light_protection container Keep in Tightly Sealed Original Container light_protection->container open_inert Open Under Inert Atmosphere avoid_incompatibles Avoid Incompatible Materials (Strong Oxidizers, Moisture) open_inert->avoid_incompatibles ppe Use Appropriate PPE avoid_incompatibles->ppe receive Receive Compound store Store Compound receive->store store->storage_conditions handle Handle for Experiment store->handle handle->open_inert use Use in Experiment handle->use

Caption: Workflow for the proper storage and handling of 2-Chloroethanamine-d4 hydrochloride.

StabilityTestingProtocol prep_solutions Prepare Stock and QC Solutions time_zero Time-Zero Analysis (Establish Baseline) prep_solutions->time_zero incubate Incubate QC Samples (Test Conditions) prep_solutions->incubate analyze Analyze Data (Compare to Baseline) time_zero->analyze time_points Analyze at Various Time Points incubate->time_points time_points->analyze determine_stability Determine Stability analyze->determine_stability

Caption: General experimental workflow for assessing the stability of 2-Chloroethanamine-d4 hydrochloride.

References

Isotopic Enrichment of 2-Chloroethanamine-d4 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, isotopic enrichment, and analysis of 2-Chloroethanamine-d4 hydrochloride. This deuterated compound is a valuable building block in the synthesis of isotopically labeled pharmaceuticals, aiding in metabolism, pharmacokinetic, and mechanistic studies. The strategic incorporation of deuterium can significantly alter the metabolic fate of a drug, potentially leading to improved therapeutic profiles.[1] This guide details the synthetic pathway from commercially available deuterated precursors and outlines the analytical methodologies for confirming isotopic enrichment and chemical purity.

Synthetic Pathway

The synthesis of 2-Chloroethanamine-d4 hydrochloride is achieved through a two-step process, beginning with the commercially available Ethanol-1,1,2,2-d4-amine. The overall workflow involves the formation of the hydrochloride salt of the deuterated ethanolamine, followed by a chlorination reaction.

Synthesis_Workflow cluster_0 Step 1: Hydrochloride Salt Formation cluster_1 Step 2: Chlorination A Ethanol-1,1,2,2-d4-amine B Ethanol-1,1,2,2-d4-amine Hydrochloride A->B HCl A->B C 2-Chloroethanamine-d4 Hydrochloride B->C Thionyl Chloride (SOCl2) B->C

Fig. 1: Synthetic workflow for 2-Chloroethanamine-d4 hydrochloride.
Experimental Protocol: Synthesis of Ethanol-1,1,2,2-d4-amine Hydrochloride

Objective: To convert Ethanol-1,1,2,2-d4-amine to its hydrochloride salt to facilitate the subsequent chlorination reaction.

Materials:

  • Ethanol-1,1,2,2-d4-amine (Commercially available, e.g., from Sigma-Aldrich or Cambridge Isotope Laboratories)[1][2]

  • Anhydrous diethyl ether

  • Hydrogen chloride gas or a solution of HCl in an appropriate solvent

Procedure:

  • Dissolve a known quantity of Ethanol-1,1,2,2-d4-amine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized HCl solution.

  • A white precipitate of Ethanol-1,1,2,2-d4-amine hydrochloride will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Filter the precipitate under an inert atmosphere (e.g., nitrogen) due to its hygroscopic nature.

  • Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield pure Ethanol-1,1,2,2-d4-amine hydrochloride.

Experimental Protocol: Synthesis of 2-Chloroethanamine-d4 Hydrochloride

Objective: To replace the hydroxyl group of Ethanol-1,1,2,2-d4-amine hydrochloride with a chlorine atom using thionyl chloride. This method is adapted from the established synthesis of the non-deuterated analogue.[3][4]

Materials:

  • Ethanol-1,1,2,2-d4-amine hydrochloride

  • Thionyl chloride (SOCl₂)

  • An appropriate solvent (e.g., an aliphatic carboxylic acid as described in patent DE3900865C1)[5]

Procedure:

  • In a reaction vessel equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend Ethanol-1,1,2,2-d4-amine hydrochloride in the chosen solvent.

  • Heat the mixture to the specified reaction temperature (e.g., 60-80°C) with stirring.[5]

  • Slowly add thionyl chloride dropwise to the reaction mixture. The reaction is exothermic and will produce sulfur dioxide and hydrogen chloride gas, which should be trapped and neutralized in a scrubber.

  • After the addition is complete, maintain the reaction at the elevated temperature for several hours to ensure completion.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-Chloroethanamine-d4 hydrochloride, may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Isotopic Enrichment and Purity Analysis

The determination of isotopic enrichment and overall purity is a critical step. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.[6][7]

Analysis_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis cluster_Purity Purity Assessment Start Final Product: 2-Chloroethanamine-d4 Hydrochloride MS High-Resolution Mass Spectrometry (HR-MS) Start->MS NMR ¹H and ²H NMR Spectroscopy Start->NMR Purity HPLC or Elemental Analysis Start->Purity MS_Result Determine m/z of Isotopologues (d0, d1, d2, d3, d4) MS->MS_Result Final_Analysis Comprehensive Product Characterization MS_Result->Final_Analysis NMR_Result Confirm Deuteration Sites Quantify Isotopic Enrichment NMR->NMR_Result NMR_Result->Final_Analysis Purity_Result Determine Chemical Purity Purity_Result->Final_Analysis

Fig. 2: Analytical workflow for product characterization.
Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of the product.[8][9] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0 to d4) can be determined.

Experimental Protocol:

  • Prepare a dilute solution of the purified 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., methanol).

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) in positive ion mode.

  • Acquire the full scan mass spectrum, focusing on the region of the expected molecular ion.

  • Identify and integrate the peak areas for the monoisotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

  • Calculate the isotopic enrichment based on the relative peak areas.

Table 1: Hypothetical Isotopic Distribution Data from HR-MS

IsotopologueMass-to-Charge (m/z)Relative Abundance (%)
d0 (C₂H₇Cl₂N)116.0006< 0.1
d1 (C₂H₆DCl₂N)117.00690.2
d2 (C₂H₅D₂Cl₂N)118.01320.8
d3 (C₂H₄D₃Cl₂N)119.01952.5
d4 (C₂H₃D₄Cl₂N)120.025896.5

Isotopic Enrichment Calculation: Isotopic Enrichment (%) = (Sum of [Abundance of deuterated species * number of D atoms]) / (Total number of potential deuteration sites * Sum of [Abundance of all species]) * 100

Based on the hypothetical data, the isotopic enrichment would be calculated to be greater than 99 atom % D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the deuterium labels and for quantifying the isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR should be performed.

¹H NMR Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • The absence or significant reduction of signals corresponding to the protons on the ethyl chain confirms successful deuteration. The integration of any residual proton signals can be used to quantify the level of deuteration.

²H NMR Protocol:

  • Dissolve the sample in a protonated solvent (e.g., H₂O or DMSO).

  • Acquire a ²H NMR spectrum.

  • The presence of signals in the ²H spectrum at chemical shifts corresponding to the ethyl group confirms the incorporation of deuterium at these positions. The integration of these signals provides a direct measure of the deuterium content.[10]

Table 2: Expected NMR Data

NucleusExpected Chemical Shift (ppm)Expected MultiplicityInterpretation
¹H~3.4 (CH₂-Cl), ~3.1 (CH₂-N)Greatly diminished or absent signalsConfirms high level of deuteration.
²H~3.4 (CD₂-Cl), ~3.1 (CD₂-N)Broad singletsConfirms deuterium incorporation at the expected positions.

Purification and Storage

The final product, 2-Chloroethanamine-d4 hydrochloride, is a white to off-white solid.[3] It is hygroscopic and should be handled under an inert atmosphere.

Purification:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent pair, such as ethanol and diethyl ether, to remove impurities.

  • Sublimation: For very high purity, vacuum sublimation may be an option.

Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light and moisture.[3]

Conclusion

The synthesis and isotopic enrichment of 2-Chloroethanamine-d4 hydrochloride is a straightforward process for researchers equipped with standard organic synthesis and analytical capabilities. By following the detailed protocols outlined in this guide, high-purity, and high-isotopic-enrichment 2-Chloroethanamine-d4 hydrochloride can be reliably produced. The rigorous analytical characterization using both HR-MS and NMR spectroscopy is crucial to ensure the quality of this valuable isotopic labeling reagent for advanced pharmaceutical research and development.

References

Methodological & Application

Application Note: High-Throughput Analysis of 2-Chloroethanamine in Pharmaceutical Ingredients Using 2-Chloroethanamine-d4 hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroethanamine is a critical intermediate and a potential genotoxic impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification at trace levels is imperative to ensure the safety and quality of pharmaceutical products. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-chloroethanamine in API samples, employing 2-chloroethanamine-d4 hydrochloride as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring the highest accuracy and precision.[3][4]

Principle

The principle of this method is based on isotope dilution mass spectrometry.[3] A known amount of 2-chloroethanamine-d4 hydrochloride is spiked into the sample at the initial stage of preparation. The deuterated standard is chemically and physically almost identical to the non-labeled analyte, ensuring they behave similarly throughout the entire analytical process.[4][5] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, irrespective of sample loss during preparation or fluctuations in instrument response.[3]

Experimental

Materials and Reagents

  • 2-Chloroethanamine hydrochloride (Analyte)

  • 2-Chloroethanamine-d4 hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • API samples

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

Chromatographic Conditions

ParameterValue
Column HILIC, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions See Table below

MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-Chloroethanamine79.944.110015
2-Chloroethanamine-d484.048.110015

Sample Preparation Protocol

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of 2-chloroethanamine hydrochloride and 2-chloroethanamine-d4 hydrochloride in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Accurately weigh 100 mg of the API sample into a centrifuge tube.

    • Add 1 mL of the internal standard spiking solution.

    • Add 9 mL of a 50:50 acetonitrile/water mixture.

    • Vortex for 1 minute to dissolve the sample.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Results and Discussion

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL for 2-chloroethanamine.

AnalyteConcentration Range (ng/mL)
2-Chloroethanamine0.5 - 1000.9995

Precision and Accuracy

The precision and accuracy of the method were assessed by analyzing quality control (QC) samples at three different concentration levels in triplicate.

QC LevelSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=3)Accuracy (%)Precision (%RSD)
Low1.00.98 ± 0.0598.05.1
Medium10.010.2 ± 0.4102.03.9
High80.079.5 ± 2.899.43.5

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

ParameterValue (ng/mL)
LOD (S/N ≥ 3) 0.15
LOQ (S/N ≥ 10) 0.5

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) working_standards Calibration Standards (0.5-100 ng/mL) stock_analyte->working_standards stock_is Internal Standard Stock (1 mg/mL) working_is IS Spiking Solution (1 µg/mL) stock_is->working_is add_is Spike with 1 mL IS Solution working_is->add_is weigh_sample Weigh 100 mg API Sample weigh_sample->add_is dissolve Add 9 mL Solvent & Vortex add_is->dissolve centrifuge Centrifuge at 10,000 rpm dissolve->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer hplc HPLC Separation (HILIC Column) transfer->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of 2-chloroethanamine.

Signaling Pathway of Isotope Dilution

isotope_dilution_pathway cluster_sample_prep Sample Preparation cluster_processing Analytical Process cluster_detection Detection and Quantification sample Sample containing Analyte (A) spiked_sample Spiked Sample (A + IS-d4) sample->spiked_sample is Known amount of Internal Standard (IS-d4) is->spiked_sample extraction Extraction / Cleanup (Potential for Loss) spiked_sample->extraction analysis LC-MS/MS Analysis (Instrumental Variation) extraction->analysis signal_a Signal of Analyte (SA) analysis->signal_a signal_is Signal of IS (SIS) analysis->signal_is ratio Ratio = SA / SIS signal_a->ratio signal_is->ratio quantification Concentration of A ∝ Ratio ratio->quantification

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 2-chloroethanamine in API samples. The use of 2-chloroethanamine-d4 hydrochloride as an internal standard ensures high accuracy and precision, making this method suitable for routine quality control and regulatory submissions in the pharmaceutical industry. The simple sample preparation and rapid analysis time also allow for high-throughput screening of samples.

References

Application Notes and Protocols for the Use of 2-Chloroethanamine-d4 hydrochloride in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-Chloroethanamine-d4 hydrochloride in pharmacokinetic (PK) studies. This document outlines the principles of its application, a comprehensive experimental protocol, and representative data presentation.

Application Notes

2-Chloroethanamine-d4 hydrochloride is the deuterated form of 2-chloroethanamine hydrochloride. In pharmacokinetic studies, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using mass spectrometry.[1][2] The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass but nearly identical chemical and physical properties to its non-deuterated counterpart. This subtle change does not significantly alter its biological activity, making it an excellent tracer for in vivo studies.[2]

The primary application of 2-Chloroethanamine-d4 hydrochloride in pharmacokinetics is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of a SIL-IS is the gold standard for quantitative bioanalysis as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This leads to enhanced accuracy, precision, and robustness of the analytical method.

Furthermore, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to a slower rate of metabolism due to the kinetic isotope effect.[] This property can be exploited in drug discovery to develop new chemical entities with improved pharmacokinetic profiles.[][4][5]

Experimental Protocols

The following is a representative protocol for a pharmacokinetic study in a rodent model utilizing 2-Chloroethanamine-d4 hydrochloride as an internal standard for the quantification of a hypothetical parent drug, "Analyte X," which is structurally related to 2-chloroethanamine.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Animals are acclimated for at least one week prior to the study.

Dosing and Sample Collection
  • Dosing:

    • The parent drug, "Analyte X," is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • A single dose (e.g., 10 mg/kg) is administered via oral gavage (PO) or intravenous injection (IV) into the tail vein.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

This method is adapted from established techniques for similar small molecules.[6][7]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the internal standard working solution (2-Chloroethanamine-d4 hydrochloride in methanol, e.g., 100 ng/mL).

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Conditions:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

    • Chromatographic Column: A HILIC column (e.g., Primesep B, 150 x 4.6 mm, 5.0 µm) is suitable for polar analytes like 2-chloroethanamine.[6]

    • Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Analyte X: [M+H]+ → fragment ion

        • 2-Chloroethanamine-d4 hydrochloride (IS): [M+H]+ → fragment ion

  • Calibration and Quality Control:

    • Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of "Analyte X" and a fixed concentration of the internal standard into blank plasma.

    • A calibration curve is constructed by plotting the peak area ratio (Analyte X / IS) against the concentration of Analyte X.

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for "Analyte X" following a 10 mg/kg intravenous dose in rats, quantified using 2-Chloroethanamine-d4 hydrochloride as an internal standard.

ParameterUnitMean Value (± SD)
Cmax (Maximum Concentration)ng/mL1250 (± 150)
Tmax (Time to Cmax)h0.25 (± 0.1)
AUC (0-t) (Area Under the Curve)ngh/mL4500 (± 500)
AUC (0-inf) (AUC to infinity)ngh/mL4800 (± 550)
t1/2 (Half-life)h3.5 (± 0.5)
CL (Clearance)mL/h/kg2083 (± 230)
Vd (Volume of Distribution)L/kg10.5 (± 1.2)

Visualization

The following diagram illustrates the experimental workflow for the described pharmacokinetic study.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Animal Model Selection (Sprague-Dawley Rats) Dosing Dosing (IV or PO Administration of Analyte X) Animal_Model->Dosing Sample_Collection Blood Sample Collection (Serial Time Points) Dosing->Sample_Collection Plasma_Prep Plasma Preparation (Centrifugation) Sample_Collection->Plasma_Prep Sample_Prep Sample Preparation (Protein Precipitation & IS Spiking) Plasma_Prep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Integration & Calibration) LCMS_Analysis->Data_Processing PK_Modeling PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Data_Processing->PK_Modeling Reporting Reporting (Data Summary & Interpretation) PK_Modeling->Reporting

References

Application Notes and Protocols for the Sample Preparation of 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of 2-Chloroethanamine-d4 hydrochloride, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices. The following protocols are designed for optimal recovery and analytical performance in chromatographic and mass spectrometric analyses.

Introduction

2-Chloroethanamine is a reactive intermediate used in the synthesis of pharmaceuticals and other chemicals. Due to its potential toxicity and genotoxicity, it is often a critical impurity that requires precise monitoring. 2-Chloroethanamine-d4 hydrochloride serves as an ideal internal standard for quantitative analysis by mass spectrometry, as it exhibits nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variations during sample preparation and analysis.[1][2][3]

The choice of sample preparation technique is paramount for achieving accurate and reproducible results. Key considerations include the sample matrix, the concentration of the analyte, and the analytical instrumentation employed. This document outlines protocols for direct analysis, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization for gas chromatography-mass spectrometry (GC-MS).

I. Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)

For simple matrices, such as in-process reaction monitoring or analysis of the drug substance itself, direct analysis with minimal sample preparation is often feasible. HILIC is particularly well-suited for the retention and separation of polar compounds like 2-chloroethanamine.[4][5][6]

Experimental Protocol: Direct HILIC-MS Analysis
  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration appropriate for the analytical instrument's linear range.[7][8]

    • Spike the sample with a known concentration of 2-Chloroethanamine-d4 hydrochloride.

    • Vortex the sample to ensure homogeneity.

    • If necessary, centrifuge the sample to pellet any particulates and transfer the supernatant to an autosampler vial.

  • Instrumentation:

    • UHPLC-MS/MS System: A system equipped with a HILIC column is required.

    • Column: A suitable HILIC column (e.g., Primesep B, 150 × 4.6 mm, 5.0 µm).[7][8]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) is typical. A common starting point is 95:5 (v/v) acetonitrile:buffer.[7][8]

    • Flow Rate: Approximately 0.8 mL/min.[7][8]

    • Injection Volume: 2 µL.[7][8]

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

Quantitative Data Summary: HILIC-MS
Parameter2-Chloro-N-(2-chloroethyl)ethanamine (similar compound)2-chloroethylamine
Matrix Vortioxetine Drug SubstanceGlycine, Phenylalanine, Asunaprevir
Linearity Range LOQ to 150 ppm0.5 µg/L to 10 µg/L
Limit of Detection (LOD) Reported[7][8]Not explicitly stated
Limit of Quantification (LOQ) 75 ppm[7][8]0.5 µg/L
Accuracy/Recovery Not explicitly stated±10% at 5 µg/L
Precision (%RSD) <0.6% for peak areas<10% at 5 µg/L
Reference [7][8][4][5]

II. Liquid-Liquid Extraction (LLE)

LLE is a classical technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For a polar and water-soluble compound like 2-chloroethanamine hydrochloride, pH adjustment is critical to facilitate its extraction into an organic phase.[9][10][11]

Experimental Protocol: pH-Adjusted LLE
  • Sample Preparation:

    • To an aqueous sample (e.g., 1 mL of plasma or urine), add a known amount of 2-Chloroethanamine-d4 hydrochloride as the internal standard.

    • Adjust the sample pH to >10 with a suitable base (e.g., 1 M NaOH) to neutralize the amine hydrochloride to the free base.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to facilitate phase separation.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent for improved recovery.

    • Combine the organic extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).

Quantitative Data Summary: LLE
ParameterAromatic Amines (similar compounds)
Matrix Water
Extraction Solvent Ethyl Acetate
Enrichment Factor 218 to 378
Linearity Range 2.5 ng/mL to 2.5 µg/mL
Limit of Detection (LOD) 0.85 to 1.80 ng/mL
Reference [9]

III. Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration compared to LLE. It utilizes a solid sorbent to selectively retain the analyte of interest from the sample matrix. For a polar, cationic compound like 2-chloroethanamine, a cation-exchange SPE sorbent is recommended.

Experimental Protocol: Cation-Exchange SPE
  • Sample Pre-treatment:

    • To an aqueous sample, add 2-Chloroethanamine-d4 hydrochloride as the internal standard.

    • Acidify the sample (e.g., with formic acid or HCl) to ensure the amine is fully protonated (cationic).

  • SPE Cartridge Conditioning:

    • Condition a strong cation-exchange (SCX) SPE cartridge sequentially with an appropriate organic solvent (e.g., methanol) followed by deionized water and then the sample loading buffer (e.g., acidified water).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent or an acidic aqueous solution to remove neutral and acidic interferences.

  • Elution:

    • Elute the retained 2-chloroethanamine and its deuterated standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical method.

Quantitative Data Summary: SPE
ParameterPolar Heterocyclic Aromatic Amines (similar compounds)
Matrix Meat Products
SPE Sorbent Oasis MCX
Recovery 58.2% to 107.6%
Limit of Quantification (LOQ) 0.026–0.659 ng/g
Precision (%RSD) 6.17% to 12.03%
Reference [12]

IV. Derivatization for GC-MS Analysis

Due to its high polarity and volatility, direct analysis of 2-chloroethanamine by GC can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification process that converts the polar amine into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC-MS analysis.[13][14]

Experimental Protocol: Acylation Derivatization
  • Extraction:

    • Extract the sample using either the LLE or SPE protocol described above, ensuring the final extract is in an aprotic organic solvent (e.g., acetonitrile, dichloromethane).

  • Derivatization Reaction:

    • To the dried extract, add a derivatizing reagent such as pentafluorobenzoyl chloride (PFBCI) or heptafluorobutyric anhydride (HFBA) in the presence of a base (e.g., pyridine or triethylamine).

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).

  • Sample Cleanup:

    • After the reaction is complete, the excess reagent and byproducts may need to be removed. This can be achieved by a simple washing step with a dilute aqueous acid and/or base, followed by drying of the organic layer.

  • GC-MS Analysis:

    • Inject an aliquot of the final organic solution into the GC-MS system.

Quantitative Data Summary: Derivatization GC-MS
ParameterCatecholamines (similar compounds with primary amine)
Matrix Biological Sample
Derivatizing Reagent MSTFA and MBHFBA
Linearity Range 1 to 5000 ng/mL
Limit of Detection (LOD) 0.2 to 5.0 ng/mL
Reference [15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction / Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Plasma, Urine, API) IS_Spike Spike with 2-Chloroethanamine-d4 HCl Sample->IS_Spike Direct Direct Dilution (HILIC) IS_Spike->Direct LLE Liquid-Liquid Extraction (pH adjustment) IS_Spike->LLE SPE Solid-Phase Extraction (Cation Exchange) IS_Spike->SPE Analysis LC-MS/MS or GC-MS Analysis Direct->Analysis Deriv Derivatization (for GC-MS) LLE->Deriv if GC LLE->Analysis SPE->Deriv if GC SPE->Analysis Deriv->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for the analysis of 2-chloroethanamine.

LLE_Protocol A Aqueous Sample + IS B Adjust pH > 10 (e.g., 1M NaOH) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Vortex & Centrifuge C->D E Collect Organic Layer D->E F Evaporate & Reconstitute E->F G Analyze by LC-MS/MS F->G

Caption: Liquid-Liquid Extraction (LLE) protocol workflow.

SPE_Protocol A Aqueous Sample + IS (Acidified) C Load Sample A->C B Condition SCX Cartridge B->C D Wash Cartridge C->D E Elute with Basic Organic Solvent D->E F Evaporate & Reconstitute E->F G Analyze F->G

Caption: Solid-Phase Extraction (SPE) protocol workflow.

References

Application of 2-Chloroethanamine-d4 hydrochloride in Metabolic Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Stable isotope labeling is a powerful technique for quantitative analysis of dynamic biological processes, including protein and metabolite turnover. 2-Chloroethanamine-d4 hydrochloride is a deuterated amine-reactive labeling reagent. The four deuterium atoms provide a stable isotopic signature that can be readily detected by mass spectrometry. This allows for the differentiation and relative quantification of molecules from different experimental conditions.

This application note describes a method for the use of 2-Chloroethanamine-d4 hydrochloride in quantitative proteomics. The core principle involves the derivatization of primary and secondary amine groups, such as the N-terminus of proteins and the side chain of lysine residues. By labeling protein samples from different states (e.g., control vs. treated) with the deuterated and non-deuterated forms of 2-Chloroethanamine hydrochloride, the relative abundance of proteins can be accurately determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer.

Principle of the Method

The method is based on the chemical derivatization of amine groups in proteins. 2-Chloroethanamine hydrochloride reacts with nucleophilic amines, forming a stable covalent bond. In a typical quantitative proteomics experiment, one sample (e.g., control) is labeled with the light (d0) version of the reagent, while the other sample (e.g., treated) is labeled with the heavy (d4) 2-Chloroethanamine hydrochloride. The samples are then mixed, digested into peptides, and analyzed by LC-MS/MS. The mass difference of 4 Da between the light and heavy labeled peptides allows for their simultaneous detection and quantification. The ratio of the peak intensities of the heavy to light peptide pairs reflects the relative abundance of the corresponding protein in the two samples.

Experimental Workflow Overview

workflow cluster_sample_prep Sample Preparation cluster_labeling Derivatization cluster_processing Sample Processing cluster_analysis Analysis p1 Control Protein Sample l1 Label with 2-Chloroethanamine hydrochloride (Light) p1->l1 p2 Treated Protein Sample l2 Label with 2-Chloroethanamine-d4 hydrochloride (Heavy) p2->l2 m Mix Samples 1:1 l1->m l2->m d Protein Digestion (e.g., Trypsin) m->d lcms LC-MS/MS Analysis d->lcms da Data Analysis and Quantification lcms->da

Caption: Experimental workflow for quantitative proteomics using 2-Chloroethanamine-d4 hydrochloride.

Protocols

Protocol 1: Derivatization of Protein Samples

Materials:

  • Protein extract

  • 2-Chloroethanamine hydrochloride (light reagent)

  • 2-Chloroethanamine-d4 hydrochloride (heavy reagent)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Acetonitrile (ACN)

  • Hydroxylamine hydrochloride (500 mM)

  • Microcentrifuge tubes

Procedure:

  • Protein Solubilization: Resuspend 100 µg of protein extract from the control and treated samples in 100 µL of 100 mM TEAB buffer.

  • Reagent Preparation: Prepare a 50 mM solution of both light and heavy labeling reagents in ACN.

  • Labeling Reaction:

    • To the control protein sample, add 8 µL of the light labeling reagent solution.

    • To the treated protein sample, add 8 µL of the heavy labeling reagent solution.

  • Incubation: Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching: Add 8 µL of 500 mM hydroxylamine hydrochloride to each sample to quench the reaction. Incubate for 15 minutes at room temperature.

  • Sample Pooling: Combine the light- and heavy-labeled samples.

Protocol 2: Protein Digestion and Sample Cleanup

Materials:

  • Pooled labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction: Add DTT to the pooled sample to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Acidification: Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's protocol.

  • Drying: Dry the purified peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

The following table represents hypothetical data from a quantitative proteomics experiment comparing a control cell line to a drug-treated cell line. Proteins were labeled with 2-Chloroethanamine hydrochloride (Control) and 2-Chloroethanamine-d4 hydrochloride (Treated).

Protein IDGene NameProtein NameHeavy/Light Ratiop-valueRegulation
P02768ALBSerum albumin1.050.89Unchanged
P60709ACTBActin, cytoplasmic 10.980.75Unchanged
P12345XYZHypothetical Protein XYZ2.540.01Upregulated
Q67890ABCHypothetical Protein ABC0.450.005Downregulated

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where the abundance of "Hypothetical Protein XYZ" is affected by a drug treatment, which could be quantified using this metabolic labeling approach.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates drug Drug Treatment drug->receptor inhibits kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates gene Gene XYZ tf->gene promotes transcription protein Hypothetical Protein XYZ gene->protein is translated to

Caption: A hypothetical signaling pathway affected by a drug treatment.

Logical Relationship Diagram

This diagram illustrates the logical flow of the quantitative analysis after data acquisition.

logical_relationship cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_data_analysis Data Analysis cluster_results Results ms_data Raw MS Data (Light and Heavy Peaks) peak_extraction Peak Extraction and Integration ms_data->peak_extraction protein_id Protein Identification ms_data->protein_id ratio_calc Heavy/Light Ratio Calculation peak_extraction->ratio_calc stat_analysis Statistical Analysis (p-value calculation) ratio_calc->stat_analysis quant_data Quantitative Protein Data (Fold Change, Significance) stat_analysis->quant_data protein_id->quant_data

Caption: Logical workflow for quantitative data analysis.

Application Note: Quantitative Protein Cross-Linking Utilizing 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes.[1][2][3][4][5] The use of isotope-labeled cross-linkers further extends this technique, enabling quantitative analysis (QCLMS) to study dynamic changes in protein conformations and interactions under different conditions.[6][7][8][9] This application note describes an experimental workflow for protein cross-linking using 2-Chloroethanamine-d4 hydrochloride, a deuterated alkylating agent, for the quantitative analysis of protein structures by mass spectrometry.

2-Chloroethanamine-d4 hydrochloride is a deuterated reagent that can be used to introduce a stable isotope label into proteins. The chloroethyl group acts as an alkylating agent, primarily targeting nucleophilic amino acid residues such as cysteine, although reactivity with other residues like lysine, histidine, and methionine can occur depending on the reaction conditions.[10] The incorporation of a deuterium label allows for the relative quantification of cross-linked peptides between two different states (e.g., treated vs. untreated, or wild-type vs. mutant) by comparing the signal intensities of the heavy (d4) and light (d0) labeled peptide pairs in the mass spectrometer.[6][11]

This workflow provides a detailed protocol for researchers, scientists, and drug development professionals, covering protein cross-linking, sample preparation for mass spectrometry, and data analysis strategies.

Experimental Workflow

The overall experimental workflow for quantitative protein cross-linking using 2-Chloroethanamine-d4 hydrochloride is depicted below. This process involves parallel cross-linking of two protein samples with the deuterated (heavy) and non-deuterated (light) versions of the reagent, followed by sample combination, enzymatic digestion, enrichment of cross-linked peptides, and finally, analysis by LC-MS/MS.

experimental_workflow cluster_sample1 Sample A (e.g., Untreated) cluster_sample2 Sample B (e.g., Treated) ProtA Protein Sample A CL_d0 Cross-link with 2-Chloroethanamine hydrochloride (d0) ProtA->CL_d0 Combine Combine Samples CL_d0->Combine ProtB Protein Sample B CL_d4 Cross-link with 2-Chloroethanamine-d4 hydrochloride (d4) ProtB->CL_d4 CL_d4->Combine Digest Reduction, Alkylation, & Trypsin Digestion Combine->Digest Enrich Enrich Cross-linked Peptides (e.g., SCX/SEC) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Figure 1: Quantitative cross-linking workflow.

Protocols

Disclaimer: The following protocols are generalized guidelines based on the known reactivity of chloroethylamine compounds and standard cross-linking mass spectrometry procedures. Optimization for specific proteins and experimental systems is highly recommended.

1. Reagent Preparation

  • Cross-linking Buffers: Phosphate-buffered saline (PBS) or HEPES buffer at a pH range of 7.5-8.5 are suitable. Avoid buffers containing primary amines, such as Tris, as they can compete with the cross-linking reaction.[12][13]

  • Cross-linker Stock Solutions: Prepare fresh stock solutions of 2-Chloroethanamine-d4 hydrochloride (heavy) and 2-Chloroethanamine hydrochloride (light) in the chosen reaction buffer. A typical starting concentration is 100 mM.

  • Quenching Solution: Prepare a 1 M solution of a primary amine-containing buffer, such as Tris-HCl or glycine, to terminate the cross-linking reaction.

2. Protein Preparation

  • Purify the protein of interest to a high degree to minimize non-specific cross-linking.

  • The protein sample should be in the chosen cross-linking buffer. The protein concentration should be optimized, but a starting point of 1-5 mg/mL is common.[12]

3. Cross-Linking Reaction

  • Divide the protein sample into two aliquots for light and heavy labeling.

  • Add the light (d0) cross-linker to one protein sample and the heavy (d4) cross-linker to the other. A molar excess of 20-50 fold of the cross-linker over the protein is a good starting point, but this should be optimized.

  • Incubate the reaction mixtures for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.[10][12]

  • Combine the light and heavy cross-linked samples in a 1:1 ratio.

4. Sample Preparation for Mass Spectrometry

  • Denaturation, Reduction, and Alkylation:

    • Denature the combined protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 45 minutes at 37°C.[10]

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 40 mM and incubating for 30 minutes at room temperature in the dark.[10]

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[10]

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.[10]

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.[10]

5. Enrichment of Cross-linked Peptides

Cross-linked peptides are often present in low abundance compared to linear peptides.[4][14] Enrichment is therefore a crucial step to increase the number of identified cross-links.[1][3][14][15][16]

  • Strong Cation Exchange (SCX) Chromatography: This is a widely used method that separates peptides based on charge. Cross-linked peptides typically have a higher charge state than linear peptides and elute at higher salt concentrations.[14][15]

  • Size Exclusion Chromatography (SEC): This method separates peptides based on size. Cross-linked peptides are larger than most linear peptides and will elute earlier.[4][14]

6. LC-MS/MS Analysis

  • Analyze the enriched peptide fractions by liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring both MS1 survey scans and MS2 fragmentation scans.

7. Data Analysis

  • Specialized software (e.g., MaxQuant with a QCLMS workflow, pLink, xComb) is required to identify the cross-linked peptides from the complex MS/MS spectra.[3][6][7]

  • The software should be configured to search for pairs of peptides connected by the cross-linker, considering the mass modification of both the light (d0) and heavy (d4) forms.

  • For quantification, the software will calculate the ratio of the peak areas of the heavy and light labeled cross-linked peptide pairs.[6][9]

Data Presentation

Quantitative data from a QCLMS experiment should be presented in a clear and organized manner to facilitate interpretation. The following table is an example of how to summarize the quantitative results for identified cross-linked peptides.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Ratio (Heavy/Light)p-valueRegulation
XL-001Protein AK121Protein BK452.50.01Upregulated
XL-002Protein AK150Protein AK1800.40.03Downregulated
XL-003Protein CC78Protein DC2101.10.85Unchanged
........................

Illustrative Signaling Pathway Diagram

To demonstrate the capability of generating diagrams for signaling pathways as requested, the following is a generic representation of a mitogen-activated protein kinase (MAPK) signaling cascade. Such pathways can be studied using cross-linking to identify protein-protein interactions within the cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAF RAF Receptor->RAF Activates Ligand Ligand Ligand->Receptor Binds MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factor ERK->TF Activates Gene Gene Expression TF->Gene

Figure 2: A generic MAPK signaling pathway.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-Chloroethanamine-d4 hydrochloride.

Application Notes

Structural Elucidation and Verification

NMR spectroscopy is a cornerstone technique for the unambiguous structural verification of isotopically labeled compounds such as 2-Chloroethanamine-d4 hydrochloride. The deuteration at the ethyl backbone provides a unique spectroscopic signature.

  • ¹H NMR (Proton NMR): In a fully deuterated ethyl chain, the proton signals corresponding to the -CH₂-CH₂- group will be absent. The presence of any residual proton signals in the aliphatic region can be used to determine the isotopic purity of the compound. The amine protons (-NH₃⁺) will be visible and will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent, concentration, and temperature.

  • ¹³C NMR (Carbon-13 NMR): The carbon spectrum will show two signals corresponding to the two carbon atoms. Due to the coupling with deuterium (a spin-1 nucleus), these signals will appear as multiplets (typically triplets for -CD₂- groups, following the 2nI+1 rule where n=2 and I=1). This is a key characteristic to confirm deuteration. For comparison, the non-deuterated compound, 2-chloroethylamine hydrochloride, shows two distinct signals for the two carbon atoms.[1]

  • ²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei.[2] A strong signal in the deuterium spectrum confirms the successful incorporation of deuterium.[2] The chemical shifts in ²H NMR are analogous to those in ¹H NMR.[3]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[4][5][6] For 2-Chloroethanamine-d4 hydrochloride, a DEPT-135 experiment would show two negative signals, confirming the presence of two CD₂ groups.

  • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C nuclei.[7] In the case of high isotopic enrichment, this experiment would show very weak or no correlation in the aliphatic region. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds.[7][8] This can be useful to confirm the connectivity of the molecule, for instance, by observing correlations from the amine protons to the carbon atoms.

Purity Assessment and Quantification

NMR spectroscopy is an excellent tool for assessing the purity of 2-Chloroethanamine-d4 hydrochloride.

  • Isotopic Purity: As mentioned, ¹H NMR is highly sensitive for detecting residual non-deuterated species. The integration of these residual signals against a known internal standard can provide a quantitative measure of isotopic enrichment.

  • Chemical Purity: The presence of any unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of chemical impurities. Quantitative NMR (qNMR) can be employed by adding a certified internal standard of known concentration to accurately determine the purity of the analyte.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[9]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Chloroethanamine-d4 hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[10] Given the hydrochloride salt nature of the analyte, polar solvents are recommended. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are common choices. DMSO-d₆ can also be used.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Vortex or gently sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

  • Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., maleic acid, TSP for D₂O) to the sample.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized for the specific instrument and sample.

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 5 s

  • Acquisition Time (aq): 3-4 s

  • Spectral Width (sw): 20 ppm

  • Spectrometer: 100 MHz or higher

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more (due to lower sensitivity)

  • Relaxation Delay (d1): 2 s

  • Acquisition Time (aq): 1-2 s

  • Spectral Width (sw): 220 ppm

  • Spectrometer: 100 MHz or higher

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: DEPT-135

  • Number of Scans: 512-1024

  • Relaxation Delay (d1): 2 s

  • Acquisition Time (aq): 1-2 s

  • Spectral Width (sw): 220 ppm

Data Presentation

The following tables summarize the expected NMR data for 2-Chloroethanamine-d4 hydrochloride based on the known data for its non-deuterated analog.

Table 1: Expected ¹H NMR Data for 2-Chloroethanamine-d4 hydrochloride

SignalExpected Chemical Shift (δ, ppm) in D₂OMultiplicityAssignment
1~4.9s (broad)-NH ₃⁺
2~3.4Residual peak-CH D-CH₂-Cl
3~3.9Residual peak-CH₂-CH D-Cl

Note: The amine proton signal can exchange with D₂O, leading to its disappearance or broadening. Residual proton signals will be of very low intensity in a highly deuterated sample.

Table 2: Expected ¹³C NMR Data for 2-Chloroethanamine-d4 hydrochloride

SignalExpected Chemical Shift (δ, ppm) in D₂OMultiplicity (due to C-D coupling)Assignment
1~41tC D₂-NH₃⁺
2~43tC D₂-Cl

Note: The chemical shifts are based on the non-deuterated compound and may vary slightly due to isotopic effects. The multiplicity is predicted based on one-bond C-D coupling.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up NMR Experiments (1H, 13C, etc.) load_sample->setup_exp acquire_data Acquire Data setup_exp->acquire_data process_fid Process FID (FT, Phasing, Baseline Correction) acquire_data->process_fid analyze_spectra Analyze Spectra (Peak Picking, Integration) process_fid->analyze_spectra report Generate Report analyze_spectra->report

Caption: Workflow for NMR analysis of 2-Chloroethanamine-d4 hydrochloride.

Signal_Relationships C1 CD2-NH3+ C13_C1 13C Signal 1 (~41 ppm, t) C1->C13_C1 Corresponds to C2 CD2-Cl C13_C2 13C Signal 2 (~43 ppm, t) C2->C13_C2 Corresponds to NH3 -NH3+ H1_NH3 1H Signal (~4.9 ppm, s) NH3->H1_NH3 Corresponds to

Caption: Expected NMR signal assignments for the molecule.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity with 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloroethanamine-d4 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues, particularly poor signal intensity, encountered during experiments with this stable isotope-labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloroethanamine-d4 hydrochloride and what are its common applications?

2-Chloroethanamine-d4 hydrochloride is the deuterium-labeled form of 2-chloroethanamine hydrochloride. It is primarily used as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of 2-chloroethanamine or related compounds. Its chemical properties are nearly identical to the unlabeled analog, allowing it to mimic the behavior of the target analyte during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.[1] 2-Chloroethanamine itself is an important intermediate in the synthesis of various pharmaceuticals.[2]

Q2: What are the key properties and storage recommendations for this compound?

Proper handling and storage are crucial to maintain the integrity of 2-Chloroethanamine-d4 hydrochloride. Key properties and recommended storage conditions are summarized below.

PropertyValueReference
Appearance White to off-white crystalline powder--INVALID-LINK--
Molecular Formula C₂H₃D₄Cl₂N--INVALID-LINK--
Molecular Weight ~120.01 g/mol --INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Storage Temperature +4°C--INVALID-LINK--
Stability Stable under recommended storage conditions. Hygroscopic.--INVALID-LINK--

Note: The compound is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3]

Q3: Why is my signal intensity for 2-Chloroethanamine-d4 hydrochloride unexpectedly low?

Several factors can contribute to poor signal intensity for a deuterated internal standard. These can be broadly categorized into issues with the compound itself, the sample preparation, the chromatographic separation, or the mass spectrometer settings. Common causes include:

  • Compound Degradation: Improper storage can lead to degradation of the compound.

  • Suboptimal Ionization: The electrospray ionization (ESI) efficiency for small, polar molecules can be highly dependent on mobile phase composition and source parameters.[4][5]

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer.[6][7]

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the internal standard.[1][8]

  • H/D Back-Exchange: Deuterium atoms may exchange with protons from the solvent or matrix, especially if the labels are in labile positions.[9]

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Poor Signal Intensity

This guide provides a logical workflow to identify the source of a weak signal for 2-Chloroethanamine-d4 hydrochloride.

G Troubleshooting Workflow for Poor Signal Intensity A Start: Poor Signal Intensity Observed B Verify Compound Integrity - Check storage conditions - Prepare fresh stock solution A->B C Direct Infusion Analysis - Infuse standard directly into MS B->C J Problem Likely with Compound Stability or Stock Solution. B->J If fresh stock improves signal D Is Signal Still Poor? C->D E Optimize MS Parameters - Source settings (voltages, gas flows, temp) - Analyzer settings (collision energy) D->E Yes H Investigate LC & Sample Prep - Check for co-eluting interferences - Evaluate matrix effects - Assess for H/D back-exchange D->H No F Signal Improved? E->F G Problem Likely with MS Settings. Implement optimized parameters. F->G Yes F->H No I Problem Likely with Chromatography or Sample Matrix. H->I

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Guide 2: Addressing Potential H/D Back-Exchange

Deuterium labels on a molecule can sometimes exchange with protons from the surrounding environment, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.[9]

Isotopic Exchange Signaling Pathway

cluster_0 Environment cluster_1 Deuterated Standard Solvent_Protons Solvent Protons (e.g., H₂O, MeOH) Deuterated_Standard 2-Chloroethanamine-d4 (Stable Signal) Solvent_Protons->Deuterated_Standard Matrix_Protons Matrix Protons (e.g., -OH, -NH₂) Matrix_Protons->Deuterated_Standard Exchanged_Standard Partially or Fully Protonated Standard (Decreased d4 Signal) Deuterated_Standard->Exchanged_Standard H/D Exchange Catalysts Catalysts (Acidic/Basic Conditions) Catalysts->Deuterated_Standard

Caption: Factors influencing H/D back-exchange of the deuterated standard.

Troubleshooting Steps:

  • Verify Label Position: Confirm from the certificate of analysis that the deuterium labels are on stable carbon positions, not on the amine group where they would be readily exchangeable. For 2-Chloroethanamine-d4, the deuterium atoms are on the ethyl chain, which is generally stable.

  • Control pH: Avoid highly acidic or basic conditions in your sample and mobile phase, as these can catalyze the exchange.[1]

  • Incubation Study: To confirm back-exchange, incubate the deuterated standard in a blank matrix for the duration of your sample preparation and analysis time. Analyze the sample and look for an increase in the signal of the non-labeled compound.[9]

Experimental Protocols

Protocol 1: Direct Infusion Analysis for MS Parameter Optimization

This protocol is for optimizing mass spectrometer parameters by infusing the standard directly into the ion source.

Objective: To determine the optimal source and compound parameters for maximizing the signal of 2-Chloroethanamine-d4 hydrochloride.

Materials:

  • 2-Chloroethanamine-d4 hydrochloride

  • HPLC-grade methanol and water

  • Formic acid (optional, for pH adjustment)

  • Syringe pump and mass spectrometer

Methodology:

  • Prepare a working solution: Prepare a 100-500 ng/mL solution of 2-Chloroethanamine-d4 hydrochloride in a solvent that mimics your initial chromatographic conditions (e.g., 50:50 methanol:water).

  • Infuse the solution: Infuse the working solution into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).

  • Optimize Source Parameters: While infusing, systematically adjust the following parameters to maximize the signal intensity of the precursor ion (m/z ~84 for the deuterated free amine).

    • Capillary/Spray Voltage

    • Gas Temperatures (Nebulizer and Drying Gas)

    • Gas Flow Rates

  • Optimize Compound Parameters:

    • Fragmentor/Cone Voltage: Ramp the voltage to find the value that maximizes the precursor ion signal without causing excessive in-source fragmentation.

    • Collision Energy (for MS/MS): If using MS/MS, select the precursor ion and ramp the collision energy to find the optimal energy for producing stable and intense product ions.

Illustrative MS Parameters for a Small Polar Amine:

ParameterTypical Starting RangeOptimized Value (Example)
Ionization Mode Positive ESIPositive ESI
Capillary Voltage 2.5 - 4.5 kV3.5 kV
Drying Gas Temp. 250 - 350 °C325 °C
Drying Gas Flow 8 - 12 L/min10 L/min
Nebulizer Pressure 30 - 50 psi40 psi
Fragmentor Voltage 50 - 150 V100 V
Collision Energy 10 - 30 eV15 eV
Protocol 2: HILIC-MS/MS Method for Quantification

Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for the separation of 2-Chloroethanamine.[10]

Objective: To achieve robust and sensitive quantification of 2-Chloroethanamine-d4 hydrochloride in a sample matrix.

Experimental Workflow

G A Sample Preparation (e.g., Protein Precipitation) B Addition of 2-Chloroethanamine-d4 HCl (IS) A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D E HILIC Separation D->E F ESI-MS/MS Detection E->F G Data Analysis (Analyte/IS Ratio) F->G

Caption: A typical workflow for sample analysis using an internal standard.

LC Conditions (Example):

ParameterValue
Column HILIC Column (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, <3 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Water:Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in 5:95 Water:Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Transitions (Illustrative):

Since 2-Chloroethanamine-d4 hydrochloride has a monoisotopic mass of approximately 119.02 (for the salt), the free amine will have a mass of around 83.04. The protonated molecule [M+H]⁺ will be observed.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Chloroethanamine (Analyte) 80.044.1 (loss of HCl)
2-Chloroethanamine-d4 (IS) 84.048.1 (loss of HCl)

Note: The exact masses and transitions should be empirically determined on your specific instrument.

References

Optimizing reaction conditions for 2-Chloroethanamine-d4 hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the derivatization of 2-Chloroethanamine-d4 hydrochloride. It includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 2-Chloroethanamine-d4 hydrochloride necessary?

A1: 2-Chloroethanamine-d4 hydrochloride, like many small primary amines, lacks a strong chromophore or fluorophore, making its direct detection by UV-Vis or fluorescence detectors in techniques like HPLC challenging.[1][2] Derivatization attaches a molecule (a tag) to the amine that has strong UV-absorbing or fluorescent properties, significantly enhancing detection sensitivity.[1][2]

Q2: What are the common derivatization reagents for primary amines like 2-Chloroethanamine-d4 hydrochloride?

A2: Several reagents are commonly used for the derivatization of primary amines, including Dansyl Chloride (Dns-Cl), o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][4] The choice of reagent depends on the detection method (UV or fluorescence) and the specific requirements of the analytical method.

Q3: Can 2-Chloroethanamine-d4 hydrochloride be analyzed without derivatization?

A3: Yes, methods like Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) can be used for the direct and sensitive determination of 2-chloroethylamine without the need for derivatization.[5] However, if such equipment is not available, or if UV/fluorescence detection is preferred, derivatization is a standard approach.

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: The key parameters to optimize include the concentration of the derivatization reagent, pH of the reaction buffer, reaction temperature, and reaction time.[6] Proper optimization of these factors is crucial for achieving complete and reproducible derivatization.

Experimental Protocol: Derivatization with Dansyl Chloride

This protocol describes the pre-column derivatization of 2-Chloroethanamine-d4 hydrochloride using Dansyl Chloride (Dns-Cl) for HPLC analysis with UV or fluorescence detection.

Materials:

  • 2-Chloroethanamine-d4 hydrochloride standard

  • Dansyl Chloride (Dns-Cl)

  • Acetone (HPLC grade)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Ammonia solution (2% v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vials for reaction

Procedure:

  • Preparation of Dansyl Chloride Solution: Prepare a 2 mg/mL solution of Dansyl Chloride in acetone. This solution should be prepared fresh daily and protected from light.

  • Standard Solution Preparation: Prepare a stock solution of 2-Chloroethanamine-d4 hydrochloride in water. From this stock, prepare a series of working standard solutions at desired concentrations.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the standard solution (or sample).

    • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

    • Vortex the mixture for 10 seconds.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture again for 10 seconds.

  • Incubation: Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.

  • Quenching: To stop the reaction and remove excess Dansyl Chloride, add 100 µL of the 2% ammonia solution. Vortex for 30 seconds.

  • Sample Preparation for HPLC:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL of acetonitrile/water).

    • The sample is now ready for injection into the HPLC system.

Optimization of Reaction Conditions

For optimal derivatization, it is recommended to systematically evaluate the following parameters. The table below provides typical ranges for optimization.

ParameterRange to be OptimizedRationale
Dansyl Chloride Concentration 0.5 - 5.0 mg/mLTo ensure a sufficient molar excess of the derivatizing agent for complete reaction without causing significant background interference.
pH of Reaction Buffer 8.5 - 10.5The derivatization reaction with Dansyl Chloride is pH-dependent, with optimal conditions typically in a slightly basic medium.[4]
Reaction Temperature 40 - 70 °CHigher temperatures can increase the reaction rate, but excessive heat may lead to the degradation of the analyte or reagent.
Reaction Time 15 - 60 minutesTo ensure the derivatization reaction goes to completion. The optimal time should be determined experimentally.[6]

Troubleshooting Guide

Issue: Low or No Derivatization Product Peak

  • Question: Why am I not seeing a peak for my derivatized analyte?

  • Possible Causes & Solutions:

    • Incorrect pH: The pH of the reaction buffer is critical. Verify the pH of your buffer and adjust if necessary. The reaction with Dansyl Chloride is most efficient in a basic environment.

    • Degraded Dansyl Chloride: Dansyl Chloride is sensitive to moisture and light. Ensure it is stored properly and prepare the solution fresh.

    • Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature within the recommended ranges.

    • Insufficient Reagent: The concentration of Dansyl Chloride may be too low. Increase the concentration of the derivatizing agent.

Issue: Multiple or Unexpected Peaks in the Chromatogram

  • Question: My chromatogram shows several unexpected peaks. What could be the cause?

  • Possible Causes & Solutions:

    • Excess Derivatization Reagent: Unreacted Dansyl Chloride can produce a significant peak. Ensure the quenching step with ammonia is effective.

    • Side Reactions: Under non-optimized conditions, side products can form.[7] Re-optimize the reaction parameters, particularly pH and temperature.

    • Contaminated Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC grade).

Issue: Poor Reproducibility

  • Question: I am getting inconsistent peak areas between injections. What should I check?

  • Possible Causes & Solutions:

    • Inconsistent Reaction Conditions: Ensure that the temperature, incubation time, and reagent volumes are precisely controlled for all samples and standards.

    • Sample Degradation: The derivatized product might be unstable. Analyze the samples as soon as possible after preparation.

    • Pipetting Errors: Use calibrated pipettes to ensure accurate dispensing of all solutions.

Visualizing the Workflow and Troubleshooting Logic

DerivatizationWorkflow start_end start_end process process decision decision input_output input_output Start Start Prep_Reagents Prepare Reagents (Dansyl-Cl, Buffer) Start->Prep_Reagents Mix_Sample Mix Sample/Standard with Buffer Prep_Reagents->Mix_Sample Add_DansylCl Add Dansyl-Cl Solution Mix_Sample->Add_DansylCl Incubate Incubate (e.g., 60°C, 30 min) Add_DansylCl->Incubate Quench Quench Reaction (add Ammonia) Incubate->Quench Prep_HPLC Prepare for HPLC (Evaporate & Reconstitute) Quench->Prep_HPLC Inject_HPLC Inject into HPLC Prep_HPLC->Inject_HPLC End End Inject_HPLC->End

Caption: Experimental workflow for the derivatization of 2-Chloroethanamine-d4 hydrochloride.

TroubleshootingGuide issue issue question question solution solution low_peak Issue: Low or No Peak check_pH Is pH correct (8.5-10.5)? low_peak->check_pH check_reagent Is Dansyl-Cl fresh? check_pH->check_reagent Yes adjust_pH Solution: Adjust buffer pH check_pH->adjust_pH No check_conditions Are reaction time/temp sufficient? check_reagent->check_conditions Yes new_reagent Solution: Prepare fresh Dansyl-Cl check_reagent->new_reagent No check_conditions->low_peak Yes (Other issue) increase_conditions Solution: Increase time/temp check_conditions->increase_conditions No extra_peaks Issue: Extra Peaks check_quench Is quenching effective? extra_peaks->check_quench check_purity Are reagents pure? check_quench->check_purity Yes improve_quench Solution: Optimize quenching step check_quench->improve_quench No check_purity->extra_peaks Yes (Other issue) use_hplc_grade Solution: Use high-purity reagents check_purity->use_hplc_grade No

References

Technical Support Center: Minimizing Ion Suppression with 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses using 2-Chloroethanamine-d4 hydrochloride as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: High Variability in Analyte Signal Despite Using a Deuterated Internal Standard

Question: I am using 2-Chloroethanamine-d4 hydrochloride as an internal standard for my analyte, but I am still observing significant variability in my analyte's peak area across different samples. Shouldn't the deuterated standard correct for this?

Answer: While deuterated internal standards are excellent for correcting ion suppression, high variability can still occur under certain conditions. Here are the potential causes and troubleshooting steps:

  • Chromatographic Separation of Analyte and Internal Standard: Even a slight difference in retention time between your analyte and 2-Chloroethanamine-d4 hydrochloride can expose them to different matrix components, leading to differential ion suppression. This is a known phenomenon, sometimes referred to as the "isotope effect," where the deuterium-labeled compound may elute slightly earlier than the native compound.

  • High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional, leading to inaccurate quantification.

  • Internal Standard Concentration: An excessively high concentration of 2-Chloroethanamine-d4 hydrochloride itself can cause self-suppression and interfere with the ionization of the analyte.[1]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of your analyte and 2-Chloroethanamine-d4 hydrochloride. They should ideally co-elute perfectly. If a slight separation is observed, you may need to optimize your chromatographic method (e.g., adjust the gradient, change the column).

  • Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these regions.

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression. However, be mindful of your analyte's concentration and the instrument's limit of detection.

  • Check Internal Standard Purity and Concentration: Ensure the purity of your 2-Chloroethanamine-d4 hydrochloride and optimize its concentration to provide a stable signal without causing self-suppression.

Issue 2: Inconsistent Internal Standard Response Across a Batch

Question: The peak area of my 2-Chloroethanamine-d4 hydrochloride internal standard is fluctuating significantly between my calibration standards and my unknown samples. What could be causing this?

Answer: Inconsistent internal standard response is a clear indicator of variable matrix effects. This means that different samples have varying levels of interfering compounds that are affecting the ionization of your internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in different matrix lots.[2] This will help you understand the magnitude and variability of the matrix effect.

  • Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components. Consider switching from a simple protein precipitation to a more selective technique like SPE.

  • Chromatographic Optimization: Focus on achieving baseline separation of your analyte and internal standard from any interfering peaks that appear in some samples but not others. Modifying the mobile phase composition or the gradient profile can be effective.

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help to normalize the matrix effects across the entire analytical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS/MS?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[3] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.

Q2: How does 2-Chloroethanamine-d4 hydrochloride help in addressing ion suppression?

A2: 2-Chloroethanamine-d4 hydrochloride is a stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes with the non-labeled analyte and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can 2-Chloroethanamine-d4 hydrochloride always completely eliminate ion suppression effects?

A3: While highly effective, SIL internal standards may not always completely eliminate inaccuracies due to matrix effects. In cases of severe and variable ion suppression, or if there is chromatographic separation between the analyte and the internal standard, some residual effect may remain. Therefore, it is crucial to perform thorough method validation, including a matrix effect assessment.

Q4: What are the key considerations when using 2-Chloroethanamine-d4 hydrochloride as an internal standard?

A4:

  • Isotopic Purity: Ensure the isotopic purity of the standard is high (typically >98%) to avoid interference from any unlabeled analyte.

  • Position of Labeling: The deuterium labels in 2-Chloroethanamine-d4 hydrochloride are on stable positions of the molecule, which is ideal to prevent H-D exchange.

  • Co-elution: Verify that the deuterated standard co-elutes with the analyte under your specific chromatographic conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes a post-extraction addition experiment to quantify the matrix factor (MF), which indicates the extent of ion suppression or enhancement.

Objective: To quantitatively assess the impact of the matrix on the ionization of the analyte and the internal standard.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and 2-Chloroethanamine-d4 hydrochloride into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and 2-Chloroethanamine-d4 hydrochloride into the extracted matrix residue just before the final reconstitution step at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and 2-Chloroethanamine-d4 hydrochloride into the blank matrix before starting the extraction procedure. (This set is used to determine recovery).

  • Analyze the Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    The internal standard-normalized MF can also be calculated to assess the ability of the IS to compensate for the matrix effect.

Protocol 2: Hypothetical LC-MS/MS Method for Analyte Quantification using 2-Chloroethanamine-d4 hydrochloride

This section provides a hypothetical, yet detailed, experimental protocol for the quantification of a small molecule analyte (e.g., a neurotransmitter precursor) in human plasma using 2-Chloroethanamine-d4 hydrochloride as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (2-Chloroethanamine-d4 hydrochloride in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Mass Spec. Sciex Triple Quad 6500+ or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: [M+H]+ → Product Ion2-Chloroethanamine-d4 HCl: m/z 84.1 → m/z 66.1

Quantitative Data Summary

The following tables present hypothetical data from a validation study to demonstrate the effectiveness of 2-Chloroethanamine-d4 hydrochloride in minimizing ion suppression for a target analyte.

Table 1: Matrix Effect Assessment in Different Lots of Human Plasma

Plasma LotAnalyte Peak Area (Post-Spike)IS Peak Area (Post-Spike)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Lot 145,28098,56082.3%83.1%99.0%
Lot 248,150102,34087.5%86.3%101.4%
Lot 343,99096,87079.9%81.7%97.8%
Lot 450,120105,60091.1%89.1%102.2%
Lot 546,73099,91085.0%84.3%100.8%
Lot 644,86097,45081.6%82.2%99.3%
Mean 46,522 100,122 84.6% 84.5% 100.1%
%RSD 5.4% 3.6% 5.4% 3.6% 1.8%

This table illustrates that while there is ion suppression (Matrix Factor < 100%), the use of 2-Chloroethanamine-d4 hydrochloride results in a consistent IS-Normalized Matrix Factor close to 100% with low variability (%RSD < 2%), indicating effective compensation.

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
LLOQ1.00.9898.0%4.5%
Low QC3.03.05101.7%3.8%
Mid QC50.048.997.8%2.5%
High QC150.0152.1101.4%2.1%

This table demonstrates that the method provides accurate and precise results across the analytical range, which is indicative of successful mitigation of ion suppression effects by the deuterated internal standard.

Visualizations

IonSuppressionTroubleshooting start High Signal Variability Observed check_coelution Verify Analyte and IS Co-elution start->check_coelution post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion optimize_sample_prep Optimize Sample Preparation (e.g., SPE) start->optimize_sample_prep check_is_conc Check IS Concentration start->check_is_conc separation Separation Observed? check_coelution->separation suppression_zone Analyte in Suppression Zone? post_column_infusion->suppression_zone resolution Problem Resolved optimize_sample_prep->resolution is_too_high IS Concentration Too High? check_is_conc->is_too_high separation->post_column_infusion No optimize_chrom Optimize Chromatography (Gradient, Column) separation->optimize_chrom Yes optimize_chrom->resolution suppression_zone->optimize_sample_prep No suppression_zone->optimize_chrom Yes lower_is_conc Lower IS Concentration is_too_high->lower_is_conc Yes is_too_high->resolution No lower_is_conc->resolution

Caption: Troubleshooting workflow for high signal variability.

MatrixEffectWorkflow start Start: Assess Matrix Effect prep_neat Set A: Spike Analyte + IS in Neat Solution start->prep_neat prep_post_spike Set B: Spike Analyte + IS Post-Extraction start->prep_post_spike analyze Analyze All Sets by LC-MS/MS prep_neat->analyze prep_post_spike->analyze calculate_mf Calculate Matrix Factor (MF) MF = [Area(Set B) / Area(Set A)] * 100 analyze->calculate_mf evaluate Evaluate MF and %RSD calculate_mf->evaluate acceptable Matrix Effect Acceptable (MF ≈ 100%, RSD < 15%) evaluate->acceptable Yes unacceptable Matrix Effect Unacceptable evaluate->unacceptable No optimize Optimize Sample Prep and/or Chromatography unacceptable->optimize optimize->start Re-evaluate

Caption: Workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Analysis of 2-Chloroethanamine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloroethanamine-d4 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential sources of contaminants in the analysis of 2-Chloroethanamine-d4 hydrochloride?

Contaminants can be introduced at various stages, including synthesis, sample preparation, and during the analysis itself. Potential sources include:

  • Synthesis-Related Impurities: The synthesis of 2-chloroethylamine hydrochloride often involves starting materials like ethanolamine.[1][2][3] Incomplete reaction or side reactions can lead to the presence of residual starting materials or byproducts. For the deuterated analog, isotopic scrambling or incomplete deuteration can also be a source of impurity.

  • Solvent-Related Impurities: Common laboratory solvents used during synthesis, purification, or sample preparation are a frequent source of contamination.[4][5][6][7][8] These can include acetone, methanol, ethanol, ethyl acetate, and dichloromethane.

  • Instrumental and Environmental Contamination: Contaminants can originate from the analytical instrument itself (e.g., septum bleed in GC, plasticizers from tubing in LC) or the laboratory environment (e.g., phthalates). "Grease" and oils are also common contaminants.[4][7]

Q2: I am observing unexpected peaks in my chromatogram when analyzing 2-Chloroethanamine-d4 hydrochloride. How can I identify the source?

Identifying unknown peaks requires a systematic approach. The following workflow can help pinpoint the source of contamination.

G cluster_0 Troubleshooting Workflow: Unidentified Peaks start Unidentified Peak Observed blank_run Perform a Blank Run (Solvent Only) start->blank_run peak_present_blank Peak Present in Blank? blank_run->peak_present_blank instrument_contam Source: Solvent or Instrument Contamination peak_present_blank->instrument_contam Yes sample_contam Source: Sample-Related (Synthesis Impurity, Degradation) peak_present_blank->sample_contam No ms_analysis Analyze Peak by Mass Spectrometry (MS) instrument_contam->ms_analysis sample_contam->ms_analysis db_search Search Spectral Database (e.g., NIST) ms_analysis->db_search id_contaminant Identify Potential Contaminant db_search->id_contaminant GC_Troubleshooting cluster_1 GC Baseline Troubleshooting start Baseline Noise or Ghost Peaks check_gas Check Carrier Gas Purity and Traps start->check_gas check_septum Inspect Injector Septum start->check_septum check_column Check Column Condition start->check_column gas_issue Contaminated Gas or Exhausted Traps check_gas->gas_issue Impure replace_traps Replace Gas Traps gas_issue->replace_traps septum_bleed Septum Bleed check_septum->septum_bleed Degraded replace_septum Replace Septum septum_bleed->replace_septum column_bleed Column Bleed or Contamination check_column->column_bleed Contaminated bake_out Bake Out Column column_bleed->bake_out

References

Technical Support Center: Improving the Recovery of 2-Chloroethanamine-d4 Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-Chloroethanamine-d4 hydrochloride from various biological matrices.

Troubleshooting Guide

Low or variable recovery of 2-Chloroethanamine-d4 hydrochloride can arise from several factors during sample preparation and analysis. This guide addresses common issues and provides systematic approaches to identify and resolve them.

Problem Potential Cause Recommended Solution
Low Recovery in Protein Precipitation (PPT) Inefficient precipitation of proteins, leading to co-precipitation of the analyte.- Optimize Solvent-to-Sample Ratio: Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to the sample to enhance protein precipitation. A common starting point is a 3:1 or 4:1 ratio. - Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) can help dissociate the analyte from proteins. - Sub-zero Temperature Precipitation: Performing the precipitation at low temperatures (-20°C) can improve the removal of proteins and lipids.
Poor Recovery in Liquid-Liquid Extraction (LLE) - Incorrect Solvent Polarity: The extraction solvent may not have the optimal polarity to efficiently partition the analyte from the aqueous biological matrix.[1] - pH of the Aqueous Phase: The ionization state of 2-Chloroethanamine-d4 hydrochloride is pH-dependent, affecting its partitioning behavior.- Solvent Screening: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). - pH Adjustment: Adjust the pH of the biological sample to suppress the ionization of the analyte, thereby increasing its affinity for the organic phase. For an amine, basifying the sample is typically required.
Inconsistent Recovery in Solid-Phase Extraction (SPE) - Inappropriate Sorbent Selection: The chosen SPE sorbent may not provide adequate retention for the polar 2-Chloroethanamine-d4 hydrochloride. - Breakthrough During Loading: The analyte may not be retained on the cartridge if the loading conditions are not optimized. - Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.- Sorbent Selection: Consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type sorbent suitable for polar compounds. - Optimize Loading Conditions: Ensure the pH of the sample is appropriate for retention on the chosen sorbent. Diluting the sample can sometimes improve retention.[2] - Optimize Elution Solvent: Test different elution solvents and solvent strengths to ensure complete recovery of the analyte from the cartridge.
Analyte Degradation 2-Chloroethanamine-d4 hydrochloride may be unstable under certain conditions (e.g., pH, temperature, light exposure).- Control Temperature: Keep samples on ice or at a controlled low temperature throughout the extraction process. - Protect from Light: Use amber vials or work under reduced light conditions if the compound is found to be light-sensitive.[1] - Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to the sample.[1]
Matrix Effects in LC-MS/MS Analysis Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.- Improve Sample Cleanup: Employ a more selective sample preparation technique like SPE or LLE instead of PPT.[2] - Chromatographic Optimization: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.[2] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloroethanamine-d4 hydrochloride and why is it used as an internal standard?

2-Chloroethanamine-d4 hydrochloride is a deuterated form of 2-chloroethanamine hydrochloride. Stable isotope-labeled internal standards are ideal for quantitative bioanalysis, particularly with mass spectrometry-based detection, because they have nearly identical physicochemical properties to the unlabeled analyte.[1] This allows them to co-elute chromatographically and experience similar extraction recovery and matrix effects, thus correcting for variations during sample preparation and analysis.[2]

Q2: I am observing inconsistent recovery of 2-Chloroethanamine-d4 hydrochloride across different sample lots. What could be the cause?

Lot-to-lot variability in biological matrices is a common cause of inconsistent internal standard response. This is often due to differences in the concentrations of endogenous components that can interfere with the extraction process or cause matrix effects. To diagnose this, it is recommended to perform a post-extraction spike experiment with at least six different lots of blank matrix.[2] If significant variation is observed, a more robust sample cleanup method, such as SPE, may be necessary.

Q3: Can I use a simple protein precipitation method for the extraction of 2-Chloroethanamine-d4 hydrochloride?

While protein precipitation is a simple and fast technique, it may result in lower and more variable recovery for polar compounds like 2-Chloroethanamine-d4 hydrochloride due to insufficient removal of matrix components.[3] If you encounter issues with recovery or matrix effects, more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[2]

Q4: What are the key parameters to consider when developing a solid-phase extraction (SPE) method for this compound?

For a polar compound like 2-Chloroethanamine-d4 hydrochloride, the choice of sorbent is critical. A mixed-mode cation exchange sorbent or a hydrophilic interaction liquid chromatography (HILIC) stationary phase would be appropriate. Key parameters to optimize include:

  • Sample Pre-treatment: Adjusting the pH and ionic strength of the sample to ensure proper retention.

  • Wash Steps: Using a wash solvent that removes interferences without eluting the analyte.

  • Elution Solvent: Selecting a solvent that effectively disrupts the interaction between the analyte and the sorbent for complete elution.

Q5: How can I confirm if the low recovery is due to extraction inefficiency or analyte degradation?

To differentiate between extraction inefficiency and degradation, you can perform a series of experiments. To assess degradation, analyze a sample immediately after spiking and compare the response to a sample that has been subjected to the entire sample preparation workflow. To pinpoint losses during extraction, you can analyze the sample at each step of the process (e.g., after protein precipitation, after evaporation) to identify where the loss is occurring.[1]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup but may be prone to matrix effects.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • 2-Chloroethanamine-d4 hydrochloride internal standard solution

  • Acetonitrile (ACN) with 0.1% formic acid (FA), chilled to -20°C

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the biological matrix into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of chilled ACN with 0.1% FA.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

Materials:

  • Biological matrix

  • Internal standard solution

  • Ammonium hydroxide (for pH adjustment)

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 200 µL of the biological matrix into a glass tube.

  • Add the internal standard solution.

  • Add 20 µL of ammonium hydroxide to basify the sample (target pH > 9).

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE offers the most selective sample cleanup, minimizing matrix effects. This is a general protocol using a mixed-mode cation exchange cartridge.

Materials:

  • Biological matrix

  • Internal standard solution

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Sample Loading:

    • Pre-treat 500 µL of the biological matrix by adding the internal standard and diluting 1:1 with 4% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effect for Different Extraction Methods

Extraction Method Analyte Recovery (%) Internal Standard Recovery (%) Matrix Factor (MF) Precision (%RSD)
Protein Precipitation75.278.10.6512.5
Liquid-Liquid Extraction88.990.50.926.8
Solid-Phase Extraction95.796.30.993.1

Data presented are hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow_PPT cluster_0 Protein Precipitation Workflow Sample Sample Add IS Add IS Sample->Add IS Add ACN Add ACN Add IS->Add ACN Vortex Vortex Add ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Analysis Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation (PPT).

Experimental_Workflow_LLE cluster_1 Liquid-Liquid Extraction Workflow Sample Sample Add IS Add IS Sample->Add IS Adjust pH Adjust pH Add IS->Adjust pH Add Solvent Add Solvent Adjust pH->Add Solvent Vortex Vortex Add Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Organic Collect Organic Centrifuge->Collect Organic Evaporate Evaporate Collect Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Experimental_Workflow_SPE cluster_2 Solid-Phase Extraction Workflow Condition Condition Load Load Condition->Load Wash_1 Wash_1 Load->Wash_1 Wash_2 Wash_2 Wash_1->Wash_2 Elute Elute Wash_2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Addressing the instability of 2-Chloroethanamine-d4 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloroethanamine-d4 hydrochloride in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloroethanamine-d4 hydrochloride in aqueous solutions?

A1: The primary degradation pathway for 2-Chloroethanamine hydrochloride in aqueous solution is an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of ethanolamine-d4. At neutral to alkaline pH, this cyclization is the rate-determining step.

Q2: How does deuteration affect the stability of 2-Chloroethanamine-d4 hydrochloride compared to its non-deuterated analog?

Q3: What are the optimal storage conditions for 2-Chloroethanamine-d4 hydrochloride solutions?

A3: To ensure maximum stability, solutions of 2-Chloroethanamine-d4 hydrochloride should be freshly prepared. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8°C) and protected from light. For longer-term storage, it is advisable to store the compound as a solid under dry, inert conditions.

Q4: Can I use buffers with my 2-Chloroethanamine-d4 hydrochloride solution?

A4: Yes, but the choice of buffer is critical. Amine-based buffers should be avoided as they can act as nucleophiles and react with the aziridinium ion intermediate. Phosphate or citrate buffers are generally more suitable. It is crucial to ensure the pH of the final solution is acidic (ideally pH 3-5) to minimize the rate of cyclization.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of parent compound in solution High pH of the solution: The rate of intramolecular cyclization to the reactive aziridinium ion is significantly faster at neutral and alkaline pH.- Ensure the solvent is neutral or slightly acidic before dissolving the compound.- Use a suitable acidic buffer (e.g., citrate or phosphate buffer, pH 3-5) to maintain an acidic environment.
Elevated temperature: Chemical reactions, including degradation, are accelerated at higher temperatures.- Prepare solutions at room temperature or below.- Store solutions at 2-8°C and avoid prolonged exposure to ambient or higher temperatures.
Appearance of unexpected peaks in analytical chromatogram Reaction with solvent or buffer components: Nucleophilic solvents (e.g., methanol) or buffer species (e.g., Tris, HEPES) can react with the aziridinium ion intermediate to form adducts.- Use non-nucleophilic solvents such as water or acetonitrile.- Employ non-nucleophilic buffers like phosphate or citrate.
Photodegradation: Exposure to UV or ambient light can induce degradation.- Protect solutions from light by using amber vials or covering the container with aluminum foil.- Minimize exposure to light during experimental procedures.
Loss of deuterium label (H/D exchange) Exposure to protic solvents under certain conditions: While the C-D bonds are generally stable, exchange with protons from the solvent can occur under harsh conditions (e.g., very high or low pH, elevated temperatures over long periods).- Use aprotic solvents if the experimental conditions are harsh and H/D exchange is a concern.- For aqueous solutions, maintain a neutral to slightly acidic pH and moderate temperatures to minimize the risk of exchange.

Quantitative Data Summary

The following tables provide estimated stability data for 2-Chloroethanamine-d4 hydrochloride in aqueous solution. Note that this data is extrapolated from information on the non-deuterated analog and the principles of the Kinetic Isotope Effect. Actual stability should be confirmed experimentally.

Table 1: Estimated Half-life of 2-Chloroethanamine-d4 hydrochloride in Aqueous Solution at 25°C

pHEstimated Half-life (t½)
3.0> 7 days
5.0~ 48-72 hours
7.4~ 8-12 hours
9.0< 1 hour

Table 2: Effect of Temperature on the Degradation of 2-Chloroethanamine-d4 hydrochloride at pH 7.4

Temperature (°C)Estimated Relative Degradation Rate
41x (Baseline)
25~ 4-6x
37~ 10-15x

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution for analysis.

  • Photodegradation:

    • Expose a 0.1 mg/mL solution of the compound in a transparent container to a light source (e.g., ICH-compliant photostability chamber) for a specified duration.

    • Analyze the solution directly.

  • Analysis: Analyze all samples using a stability-indicating analytical method, such as HPLC with UV or MS detection.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of 2-Chloroethanamine-d4 hydrochloride and its potential degradation product, ethanolamine-d4.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B for 2 min, 5-95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 205 nm or Mass Spectrometry

    • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_main Aqueous Solution 2_Chloroethanamine_d4_HCl 2-Chloroethanamine-d4 Hydrochloride Aziridinium_ion Aziridinium-d4 ion (Reactive Intermediate) 2_Chloroethanamine_d4_HCl->Aziridinium_ion Intramolecular Cyclization (pH dependent) Ethanolamine_d4 Ethanolamine-d4 (Hydrolysis Product) Aziridinium_ion->Ethanolamine_d4 Nucleophilic Attack by H2O / OH- troubleshooting_workflow start Instability Observed check_pH Check Solution pH start->check_pH high_pH pH is neutral or alkaline check_pH->high_pH Yes acidic_pH pH is acidic check_pH->acidic_pH No check_temp Check Temperature high_temp Temperature is elevated check_temp->high_temp Yes ambient_temp Temperature is controlled check_temp->ambient_temp No check_solvent Check Solvent/Buffer Composition nucleophilic_solvent Solvent/buffer is nucleophilic check_solvent->nucleophilic_solvent Yes non_nucleophilic_solvent Solvent/buffer is non-nucleophilic check_solvent->non_nucleophilic_solvent No check_light Check Light Exposure light_exposed Solution exposed to light check_light->light_exposed Yes light_protected Solution protected from light check_light->light_protected No adjust_pH Action: Adjust to pH 3-5 using a suitable buffer high_pH->adjust_pH acidic_pH->check_temp lower_temp Action: Store at 2-8°C high_temp->lower_temp ambient_temp->check_solvent change_solvent Action: Use non-nucleophilic solvent/buffer nucleophilic_solvent->change_solvent non_nucleophilic_solvent->check_light protect_from_light Action: Use amber vials or protect from light light_exposed->protect_from_light stable Stability Improved adjust_pH->stable lower_temp->stable change_solvent->stable protect_from_light->stable

References

Strategies to enhance the efficiency of labeling with 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Chloroethanamine-d4 hydrochloride for efficient labeling of biomolecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloroethanamine-d4 hydrochloride and what are its primary applications in labeling?

2-Chloroethanamine-d4 hydrochloride is a deuterated form of 2-chloroethylamine hydrochloride, an alkylating agent. In labeling experiments, it is primarily used to introduce a deuterated ethylamine tag onto biomolecules. This is particularly useful in mass spectrometry-based applications for quantitative proteomics, where the mass difference introduced by the deuterium labels allows for the differentiation and quantification of proteins or peptides from different samples. It is also employed as a derivatizing reagent for amino acids and nucleotides.[1][2]

Q2: What is the mechanism of labeling with 2-Chloroethanamine-d4 hydrochloride?

The primary mechanism of labeling involves the alkylation of nucleophilic functional groups on biomolecules. The most common target is the thiol group (-SH) of cysteine residues in proteins, which is highly nucleophilic and reacts with the chloroethyl group to form a stable thioether bond.[1] Under certain conditions, other nucleophilic residues such as the amino groups of lysine side chains and the N-terminus of proteins can also be labeled.[1][3]

Q3: What are the key factors that influence the efficiency of labeling?

The efficiency of the labeling reaction is primarily influenced by three key factors:

  • pH: The reactivity of cysteine's thiol group is highly dependent on its deprotonation. A higher pH (typically 7.5-8.5) promotes the formation of the more nucleophilic thiolate anion, thus increasing the rate and efficiency of the alkylation reaction.[1]

  • Temperature: Like most chemical reactions, the rate of alkylation increases with temperature. However, excessively high temperatures can lead to protein denaturation and an increase in non-specific side reactions. A common temperature range for labeling is between room temperature (20-25°C) and 37°C.[1][4]

  • Concentration of Reagents: The molar ratio of 2-Chloroethanamine-d4 hydrochloride to the target biomolecule is a critical parameter. A higher molar excess of the labeling reagent can drive the reaction to completion but also increases the risk of non-specific modifications and side reactions.[1]

Experimental Protocols

Detailed Methodology for Labeling a Protein with 2-Chloroethanamine-d4 hydrochloride

This protocol provides a general guideline for the in-solution alkylation of a purified protein. Optimization may be required for specific proteins and experimental goals.

Materials:

  • Purified protein of interest

  • 2-Chloroethanamine-d4 hydrochloride

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Alkylation Buffer (e.g., 100 mM Tris-HCl or 100 mM HEPES, pH 8.0)

  • Quenching solution (e.g., a concentrated solution of a thiol-containing compound like DTT or L-cysteine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a reducing agent (e.g., DTT to a final concentration of 5-10 mM or TCEP to 1-5 mM).

    • Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.

  • Labeling Reaction:

    • Prepare a fresh stock solution of 2-Chloroethanamine-d4 hydrochloride in the Alkylation Buffer.

    • Add the 2-Chloroethanamine-d4 hydrochloride solution to the reduced protein solution to achieve the desired molar excess (a starting point of 20-fold molar excess over cysteine residues is recommended).

    • Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) or 37°C in the dark.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution to scavenge the unreacted 2-Chloroethanamine-d4 hydrochloride. For example, add DTT to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove the excess labeling reagent, reducing agent, and quenching solution by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis of Labeling Efficiency:

    • The efficiency of labeling can be determined by mass spectrometry. An increase in the molecular weight of the protein or its peptides corresponding to the mass of the deuterated ethylamine tag (+C₂D₄H₅N) confirms successful labeling. The ratio of labeled to unlabeled peptides can be used to quantify the efficiency.[5][6]

Troubleshooting Guide

Problem 1: Low Labeling Efficiency

Question Possible Cause Troubleshooting Steps
Is the pH of the reaction buffer optimal? The thiol groups of cysteine residues are more reactive at a slightly alkaline pH.Ensure the pH of your alkylation buffer is between 7.5 and 8.5. Verify the pH of the final reaction mixture after adding all components.
Was the protein fully reduced (if applicable)? Incomplete reduction of disulfide bonds will result in fewer available cysteine residues for labeling.Increase the concentration of the reducing agent (e.g., DTT up to 20 mM) or the incubation time. Consider using a stronger reducing agent like TCEP.
Is the molar ratio of the labeling reagent sufficient? An insufficient amount of 2-Chloroethanamine-d4 hydrochloride will lead to incomplete labeling.Increase the molar excess of the labeling reagent. Perform a titration experiment to determine the optimal ratio for your specific protein.[7]
Is the reaction time or temperature adequate? The alkylation reaction may be slow under certain conditions.Increase the incubation time (e.g., up to 4 hours) or the temperature (e.g., to 37°C). Monitor for any signs of protein precipitation or degradation.[4]
Is the 2-Chloroethanamine-d4 hydrochloride solution fresh and active? The reagent can degrade over time, especially in solution.Always prepare a fresh solution of the labeling reagent immediately before use.

Problem 2: Non-specific Labeling or Protein Aggregation

Question Possible Cause Troubleshooting Steps
Are you observing modifications on amino acids other than cysteine? High concentrations of the alkylating agent or suboptimal pH can lead to the modification of other nucleophilic residues like lysine, histidine, and the N-terminus.[1][2][4]Decrease the molar excess of 2-Chloroethanamine-d4 hydrochloride. Optimize the pH to be more specific for cysteine alkylation (around pH 7.5-8.0). Reduce the reaction time or temperature.
Is the protein precipitating out of solution during the labeling reaction? The labeling process can sometimes alter the protein's surface properties, leading to aggregation. High temperatures can also cause denaturation and precipitation.Perform the labeling reaction at a lower temperature (e.g., 4°C or room temperature). Screen different buffer conditions (e.g., varying salt concentration or adding stabilizing excipients). Reduce the protein concentration.

Data Presentation

Table 1: Effect of pH on Labeling Efficiency
pHRelative Labeling Efficiency (%)
6.535
7.060
7.585
8.095
8.598

Illustrative data based on the principle that higher pH increases the nucleophilicity of cysteine residues.

Table 2: Effect of Temperature on Labeling Efficiency and Side Reactions
Temperature (°C)Relative Labeling Efficiency (%)Relative Side Reactions (%)
4505
25 (Room Temp)9015
379830
509965 (with potential protein denaturation)

Illustrative data showing that while higher temperatures increase labeling efficiency, they also significantly increase the rate of side reactions.[4]

Table 3: Effect of Molar Ratio on Labeling Efficiency
Molar Ratio (Reagent:Cysteine)Relative Labeling Efficiency (%)
5:165
10:185
20:195
50:199

Illustrative data demonstrating that increasing the molar excess of the labeling reagent drives the reaction towards completion.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Reaction Quench & Cleanup cluster_analysis Analysis protein_prep Protein Solubilization (1-5 mg/mL in Alkylation Buffer) reduction Reduction of Disulfides (e.g., 5-10 mM DTT, 37°C, 30-60 min) protein_prep->reduction add_reagent Addition of 2-Chloroethanamine-d4 HCl (e.g., 20-fold molar excess) reduction->add_reagent Reduced Protein incubation Incubation (RT or 37°C, 1-2 hours, in dark) add_reagent->incubation quenching Quenching (e.g., 50 mM DTT, RT, 15-30 min) incubation->quenching Labeled Protein cleanup Removal of Excess Reagents (Desalting Column or Dialysis) quenching->cleanup ms_analysis Mass Spectrometry Analysis (Confirm mass shift, quantify efficiency) cleanup->ms_analysis Purified Labeled Protein

Caption: Experimental workflow for protein labeling.

troubleshooting_guide start Low Labeling Efficiency? check_ph Is pH 7.5-8.5? start->check_ph Yes start->check_ph No check_reduction Complete Reduction? check_ph->check_reduction Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_ratio Sufficient Molar Ratio? check_reduction->check_ratio Yes increase_reduction Increase Reducing Agent/ Incubation Time check_reduction->increase_reduction No check_reagent Reagent Fresh? check_ratio->check_reagent Yes increase_ratio Increase Molar Ratio of Labeling Reagent check_ratio->increase_ratio No prepare_fresh Prepare Fresh Labeling Reagent check_reagent->prepare_fresh No success Problem Solved check_reagent->success Yes adjust_ph->success increase_reduction->success increase_ratio->success prepare_fresh->success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Overcoming challenges in the synthesis of 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroethanamine-d4 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Chloroethanamine-d4 hydrochloride?

A1: The most prevalent method for synthesizing 2-Chloroethanamine hydrochloride and its deuterated analogues involves the reaction of the corresponding ethanolamine hydrochloride with thionyl chloride.[1][2][3] An alternative route utilizes ethanolamine and hydrogen chloride, which avoids the generation of sulfur dioxide gas.[3] For the deuterated compound, the synthesis would start with ethanolamine-d4.

Q2: What are the primary applications of 2-Chloroethanamine-d4 hydrochloride?

A2: 2-Chloroethanamine-d4 hydrochloride is the deuterium-labeled version of 2-Chloroethanamine hydrochloride.[4] Deuterated compounds are often used as internal standards in pharmacokinetic and metabolic studies.[4] The non-deuterated form is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant fluvoxamine maleate and the cytotoxic agent ifosfamide.[2][5] It is also employed as a derivatizing reagent for amino acids and nucleotides.[1][2]

Q3: What are the main safety precautions to consider during the synthesis?

A3: 2-Chloroethanamine hydrochloride is a highly corrosive material to both skin and metals and should be handled with extreme care in a well-ventilated fume hood.[2] The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride gas, which are toxic and corrosive.[3][6] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. The final product is often hygroscopic and should be handled under a nitrogen atmosphere.[2]

Q4: How can I purify the final product?

A4: Purification typically involves crystallization. After the reaction, the excess thionyl chloride is removed, often by distillation. The product can then be crystallized from a suitable solvent system. The choice of solvent will depend on the specific impurities present. Due to its hygroscopic nature, all purification steps should be conducted under anhydrous conditions.

Q5: What analytical techniques are suitable for characterizing 2-Chloroethanamine-d4 hydrochloride?

A5: The identity and purity of the final product can be confirmed using several analytical methods. Infrared (IR) spectroscopy can confirm the presence of key functional groups.[2] Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR) is essential for confirming the structure and the position of the deuterium labels. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.[7] Titrimetric analysis can also be used to determine the assay of the hydrochloride salt.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC or another suitable technique.- Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents).[8]- Optimize reaction temperature and time.
Degradation of the product.- Maintain the reaction temperature within the recommended range to avoid side reactions.- Work up the reaction mixture promptly after completion.
Loss during workup/purification.- Ensure efficient extraction and minimize transfers.- Optimize the crystallization process to maximize recovery.
Product is off-white or discolored Presence of impurities from starting materials.- Use high-purity ethanolamine-d4 hydrochloride and thionyl chloride.
Side reactions during synthesis.- Control the reaction temperature carefully.- The use of a solvent like an aliphatic carboxylic acid (e.g., acetic acid or formic acid) in substoichiometric amounts can help control the reaction and improve product quality.[8]
Charring due to excessive heat.- Avoid localized overheating during the reaction and solvent removal steps.
Hygroscopic Product Difficult to Handle Absorption of atmospheric moisture.- Handle the final product in a glove box or under a dry nitrogen atmosphere.[2]- Store the product in a tightly sealed container with a desiccant.[5]
Inconsistent Analytical Results (e.g., NMR, Titration) Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvents.- Re-purify the product if significant impurities are detected. Ethanolamine is a common impurity.[7]
Incorrect sample preparation for analysis.- For titration, ensure the sample is fully dissolved and that the titrant is standardized.- For NMR, use a deuterated solvent that is free of interfering signals.
Formation of Side Products Reaction with dimethylformamide (DMF) if used as a catalyst.- Avoid using DMF as a catalyst, as it can form carcinogenic dimethyl carbamic acid chloride in the presence of thionyl chloride.[8]
Aziridine formation.- The formation of aziridine intermediates can lead to polymerization or other side reactions. Maintaining acidic conditions helps to prevent the formation of the free amine which can cyclize.

Experimental Protocol: Synthesis of 2-Chloroethanamine-d4 hydrochloride

This protocol is adapted from established procedures for the synthesis of the non-deuterated analogue.[8]

Materials:

  • Ethanolamine-d4 hydrochloride

  • Thionyl chloride (SOCl₂)

  • Acetic acid (glacial)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add ethanolamine-d4 hydrochloride and a substoichiometric amount of glacial acetic acid.

  • Heat the mixture to 60°C with stirring.

  • Slowly add thionyl chloride (1.2-1.3 equivalents) dropwise to the mixture via the dropping funnel over a period of 3-4 hours. The viscous mass should transform into an easily stirrable oil.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 3-4 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully and slowly add deionized water to quench the remaining thionyl chloride and dissolve the product.

  • The resulting aqueous solution of 2-Chloroethanamine-d4 hydrochloride can be used directly for subsequent reactions or the product can be isolated by removing the water and other volatile components under reduced pressure.

Quantitative Data (for non-deuterated analogue):

ParameterValueReference
Reactant Ratio (Thionyl chloride : Ethanolamine HCl) 1.1 - 1.5 : 1[8]
Reaction Temperature 60 - 80°C[8]
Reaction Time 7 - 8 hours[8]
Yield ~99%[8]
Ionic Chloride Content 29.0 - 32.1 % w/w[2]
Assay (by Titrimetry, anhydrous basis) 98.0 - 102.0 % w/w[2]

Visualizations

experimental_workflow start Start: Ethanolamine-d4 HCl + Acetic Acid heat Heat to 60°C start->heat add_socl2 Add Thionyl Chloride (dropwise, 3.5h) heat->add_socl2 react Stir at 60°C (3.5h) add_socl2->react cool Cool to Room Temp. react->cool quench Quench with Water cool->quench product Aqueous Solution of 2-Chloroethanamine-d4 HCl quench->product

Caption: Experimental workflow for the synthesis of 2-Chloroethanamine-d4 hydrochloride.

Caption: Potential side reaction pathway (aziridine formation) and its prevention.

References

Refining mass spectrometry parameters for 2-Chloroethanamine-d4 hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry detection of 2-Chloroethanamine-d4 hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for LC-MS/MS detection of 2-Chloroethanamine-d4 hydrochloride?

A1: For a polar compound like 2-Chloroethanamine-d4, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique, coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1][2] The instrument should be set to Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Refer to the tables below for detailed starting parameters.

Q2: I am observing an earlier retention time for 2-Chloroethanamine-d4 compared to its non-deuterated analog. Is this expected?

A2: Yes, this is a known chromatographic phenomenon. Deuterated compounds can sometimes exhibit slightly shorter retention times in chromatography compared to their non-deuterated counterparts.[3] This is often attributed to the subtle differences in intermolecular interactions caused by the C-D bond being slightly shorter and stronger than the C-H bond. It is crucial to verify the retention time with a pure standard of the d4-labeled compound.

Q3: My signal intensity is low or inconsistent. What are the potential causes?

A3: Low or inconsistent signal intensity can stem from several factors:

  • Suboptimal Ionization: Ensure the ESI source parameters (e.g., capillary voltage, source temperature) are optimized for this specific compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[4][5] Consider improving sample cleanup or chromatographic separation.

  • In-source Fragmentation: The compound might be fragmenting in the ion source before reaching the quadrupole. Try reducing the cone or declustering potential.

  • Mobile Phase pH: The pH of the mobile phase is critical for ensuring the analyte is in its protonated form for positive ESI. An acidic mobile phase (e.g., using formic acid) is generally recommended.

Q4: What could be causing poor peak shape (e.g., tailing, fronting, or splitting)?

A4: Poor peak shape is often related to chromatographic issues.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Ensure proper mobile phase composition and pH.

  • Column Contamination or Degradation: Contaminants from previous analyses can interfere with peak shape.[5] Flushing the column or replacing it may be necessary.

  • Inappropriate Solvent for Sample: The sample solvent should be compatible with the mobile phase to prevent peak distortion. Ideally, dissolve the sample in the initial mobile phase.

Q5: How can I confirm the identity of the 2-Chloroethanamine-d4 hydrochloride peak?

A5: The most reliable method is to compare the retention time and the ratio of two or more MRM transitions with those of a certified reference standard. The consistency of the ion ratio across samples and standards provides high confidence in peak identity.

Experimental Protocols

Sample Preparation (General Protocol)

This protocol is a starting point and should be optimized based on the specific sample matrix (e.g., plasma, tissue homogenate, reaction mixture).

  • Matrix: Plasma

  • Method: Protein Precipitation

  • Procedure:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard (if different from the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (HILIC) Method

This method is designed for the separation of polar compounds.

  • Instrument: UPLC/HPLC system

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    3.0 40 60
    3.1 5 95

    | 5.0 | 5 | 95 |

Quantitative Data Summary

The following tables provide recommended starting parameters for mass spectrometry detection. These values should be optimized on your specific instrument to achieve the best performance.

Table 1: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage0.5 - 3.0 kV[1]
Desolvation Temp.350 - 600°C[1]
Cone Gas Flow50 L/hr (typical)
Desolvation Gas Flow600 - 800 L/hr (typical)
Nebulizer Gas7 MPa[1]
Dwell Time50 - 100 ms
Scan TypeMultiple Reaction Monitoring (MRM)

Table 2: Suggested MRM Transitions for 2-Chloroethanamine-d4

The molecular formula for the free base is C₂H₂D₄ClN. The monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 84.05 m/z.

Precursor Ion (Q1)Product Ion (Q3)Proposed FragmentCollision Energy (eV)Cone Voltage (V)
84.05 48.07 [M+H - HCl]⁺15 - 2515 - 25[1]
84.05 33.05 [CD₂NH₃]⁺20 - 3515 - 25[1]

Note: Collision Energy and Cone Voltage are instrument-dependent and require optimization.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during the analysis of 2-Chloroethanamine-d4 hydrochloride.

TroubleshootingWorkflow start Problem Observed prob_signal Low / No Signal or Inconsistent Area start->prob_signal prob_peak Poor Peak Shape (Tailing, Fronting, Split) start->prob_peak prob_rt Retention Time Shift start->prob_rt cause_ms MS Tuning / Source? prob_signal->cause_ms cause_matrix Matrix Effects? prob_signal->cause_matrix cause_sample Sample Degradation or Prep Issue? prob_signal->cause_sample cause_column Column Issue? prob_peak->cause_column cause_mobile Mobile Phase / Sample Solvent Mismatch? prob_peak->cause_mobile cause_overload Overloading? prob_peak->cause_overload cause_flow LC Flow / Gradient? prob_rt->cause_flow cause_temp Column Temp? prob_rt->cause_temp cause_col_degrade Column Degradation? prob_rt->cause_col_degrade sol_ms Action: - Infuse standard to optimize  cone/collision energy - Clean ion source cause_ms->sol_ms sol_matrix Action: - Improve sample cleanup - Adjust chromatography  to separate from interference cause_matrix->sol_matrix sol_sample Action: - Prepare fresh samples - Check sample prep protocol cause_sample->sol_sample sol_column Action: - Flush column - Perform test mix injection - Replace column cause_column->sol_column sol_mobile Action: - Reconstitute sample in  initial mobile phase - Prepare fresh mobile phase cause_mobile->sol_mobile sol_overload Action: - Dilute sample cause_overload->sol_overload sol_flow Action: - Check LC pressure trace - Purge pump lines - Check gradient settings cause_flow->sol_flow sol_temp Action: - Verify column oven  temperature is stable cause_temp->sol_temp cause_col_degrade->sol_column

LC-MS/MS Troubleshooting Workflow for Analyte Detection.

References

Validation & Comparative

The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards in the Quantification of Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides an objective comparison of analytical methods for the widely used anticancer drug, cyclophosphamide, with a focus on the critical role of internal standards in ensuring the accuracy and reliability of results. We will delve into the validation of analytical methods using the gold standard—a stable isotope-labeled internal standard of the analyte—and compare its performance with potential alternatives, including the deuterated metabolite, 2-Chloroethanamine-d4 hydrochloride.

The Indispensable Role of Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalytical chemistry due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects—the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix.

To mitigate these variabilities, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS mimics the chemical and physical properties of the analyte as closely as possible, ensuring that it experiences similar variations during the analytical process. The ratio of the analyte's response to the IS's response is then used for quantification, effectively canceling out most sources of error.

Cyclophosphamide: A Case Study in Bioanalytical Method Validation

Cyclophosphamide is a potent alkylating agent used in the treatment of various cancers. As a prodrug, it is metabolized in the liver to its active form, 4-hydroxycyclophosphamide, and other metabolites, including 2-chloroethylamine.[1] Therapeutic drug monitoring of cyclophosphamide and its metabolites is crucial for optimizing treatment efficacy and minimizing toxicity.[2]

The use of a stable isotope-labeled (SIL) internal standard, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), is considered the gold standard in quantitative bioanalysis.[3] These SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency.[4]

Performance Comparison: Deuterated Cyclophosphamide vs. Alternatives

While various internal standards can be used, their performance in method validation can differ significantly. Here, we compare the use of a deuterated form of the parent drug (e.g., Cyclophosphamide-d4 or -d8) with a deuterated metabolite, 2-Chloroethanamine-d4 hydrochloride.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of cyclophosphamide using different types of internal standards.

Table 1: Method Validation Parameters using a Deuterated Cyclophosphamide Internal Standard

ParameterMethod 1: Cyclophosphamide-d8 in Human Plasma[5]Method 2: D(4)-Cyclophosphamide in Human Urine[6]
Linearity Range 20–15000 ng/mL3-175 µg/mL
Correlation Coefficient (r²) > 0.99Not Reported
Lower Limit of Quantification (LLOQ) 20 ng/mL3 µg/mL
Intra-day Precision (%RSD) 2.78 - 11.13%< 15%
Inter-day Precision (%RSD) 2.82 - 10.70%< 15%
Accuracy (%Recovery) 100.1 - 101%85 - 115%

Table 2: Theoretical Performance Comparison with a Deuterated Metabolite Internal Standard

While no direct validation data using 2-Chloroethanamine-d4 hydrochloride for cyclophosphamide quantification was found in the reviewed literature, we can theorize its performance based on established principles of bioanalysis.

Internal StandardAdvantagesDisadvantages
Deuterated Cyclophosphamide (e.g., -d4, -d8) - Co-elutes with the analyte, providing the best correction for matrix effects and ionization variability.[4]- Highly similar extraction recovery.- May not account for variability in the metabolic conversion if the metabolite is the primary analyte of interest.
2-Chloroethanamine-d4 hydrochloride - Can be used to simultaneously quantify the metabolite 2-chloroethylamine.- Cost-effective if the deuterated parent drug is unavailable or expensive.- Different retention time from cyclophosphamide, leading to potentially different matrix effects and less accurate correction.[7]- Extraction recovery may differ from the parent drug.
Structural Analog (Non-isotopically labeled) - Readily available and often less expensive than SIL standards.- Significant differences in chromatographic behavior and ionization efficiency.- Does not effectively compensate for matrix effects.[3]

Experimental Protocols

Below is a detailed methodology for a validated LC-MS/MS method for the quantification of cyclophosphamide in human plasma using a deuterated internal standard.

Experimental Protocol: Quantification of Cyclophosphamide in Human Plasma[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Cyclophosphamide-d8, 100 ng/mL).

    • Add 25 µL of 0.1 M NaOH.

    • Add 2.5 mL of the extraction solvent (dichloromethane).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC system.

    • Column: Agilent Zorbax XDB C18 (150mm x 4.6mm, 5µm).

    • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (20:80 v/v).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 15 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Cyclophosphamide: m/z 262.90 → 141.60

      • Cyclophosphamide-d8: m/z 270.90 → 148.60

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (2-Chloroethanamine-d4 HCl) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation Chromatographic Separation (Analyte and IS) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Figure 1. A typical workflow for the quantification of an analyte using an internal standard.

G cluster_ideal Ideal Internal Standard (Deuterated Analyte) cluster_alternative Alternative Internal Standard (Deuterated Metabolite) ideal_analyte Analyte ideal_lc Co-elution in LC ideal_analyte->ideal_lc ideal_is Deuterated IS ideal_is->ideal_lc ideal_ms Similar Ionization & Matrix Effects ideal_lc->ideal_ms ideal_correction Accurate Correction ideal_ms->ideal_correction alt_analyte Analyte alt_lc Different Elution Times alt_analyte->alt_lc alt_is Deuterated Metabolite IS alt_is->alt_lc alt_ms Potentially Different Ionization & Matrix Effects alt_lc->alt_ms alt_correction Less Accurate Correction alt_ms->alt_correction

Figure 2. Comparison of internal standard types.

Conclusion

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While a deuterated metabolite like 2-Chloroethanamine-d4 hydrochloride is a theoretically plausible internal standard for cyclophosphamide analysis, the potential for inaccurate results due to differences in chromatographic behavior and susceptibility to matrix effects makes it a less reliable choice compared to a deuterated version of the parent drug.

The use of a deuterated internal standard, such as Cyclophosphamide-d4 or -d8, provides the most accurate and precise data by ensuring that the internal standard and the analyte behave almost identically during analysis.[4] This leads to robust and defensible results, which are essential for making informed decisions throughout the drug development process. When developing and validating bioanalytical methods, prioritizing the use of a stable isotope-labeled analog of the analyte is a key step toward achieving the highest quality data.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Cyclophosphamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers:

In the field of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and precision of measurements are paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to achieving reliable data by correcting for variability in sample preparation, injection volume, and instrument response. For the analysis of the widely used anticancer agent cyclophosphamide (CP) and its primary active metabolite, 4-hydroxycyclophosphamide (4-OHCP), the choice of internal standard is critical.

This guide provides a comparative analysis of different internal standard strategies. We will examine the performance of the recognized "gold standard"—stable isotope-labeled (SIL) versions of the analytes themselves—against other alternatives. While direct experimental data for 2-Chloroethanamine-d4 hydrochloride as an internal standard in these specific assays is not prevalent in published literature, its structural relevance to cyclophosphamide's metabolites allows us to position it within the broader context of structural analog standards. The data presented herein is compiled from validated methods to guide researchers in selecting the most appropriate standardization strategy for their work.

Comparison of Internal Standard Performance

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby providing the most accurate correction for experimental variations. Stable isotope-labeled standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1]

Table 1: Performance of Validated LC-MS/MS Methods Using Gold Standard Internal Standards

The following table summarizes key validation parameters from published methods employing deuterated internal standards for the quantification of Cyclophosphamide (CP) and its active metabolite, 4-Hydroxycyclophosphamide (4-OHCP). These values serve as a benchmark for high-quality bioanalytical assays.

AnalyteInternal Standard UsedMatrixLLOQ (ng/mL)Linear Range (ng/mL)Intra/Inter-Day Precision (%CV)Reference
Cyclophosphamide (CP)4-OHCP-d4Dried Blood Spots1010 - 40,000< 15%[2]
4-OHCP4-OHCP-d4Dried Blood Spots55 - 4,000< 15%[2]
Cyclophosphamide (CP)4-OHCP-d4Blood (VAMS)55 - 60,000< 9.9%[3]
4-OHCP4-OHCP-d4Blood (VAMS)2.52.5 - 1,000< 9.2%[3]
Cyclophosphamide (CP)Cyclophosphamide-d4 (Isotopically labeled CP)Plasma200200 - 40,000< 15%[4]
4-OHCPHexamethylphosphoramidePlasma5050 - 5,000< 15%[4]
CP & MetabolitesCyclophosphamide-d4 (D(4)-CP)Urine5 (for CP)3,000 - 175,000 (for CP)Not Specified[5][6]

LLOQ: Lower Limit of Quantification. VAMS: Volumetric Absorptive Microsampling. %CV: Coefficient of Variation.

Discussion on Alternatives:

  • Structural Analogs (e.g., Ifosfamide): Ifosfamide, an isomer of cyclophosphamide, is sometimes used as an internal standard.[5] While structurally similar, it has a different retention time. This separation means it may not experience the same degree of ion suppression or enhancement from the sample matrix as the analyte, potentially leading to less accurate quantification compared to a co-eluting SIL standard.[1]

  • 2-Chloroethanamine-d4 hydrochloride: As 2-chloroethylamine is a structural component and metabolic byproduct of cyclophosphamide, the deuterated form could theoretically be considered as a structural analog internal standard, particularly for certain metabolites. However, without specific validation data, its performance relative to a true SIL standard like CP-d4 is unknown and likely inferior due to expected differences in chromatographic behavior, extraction recovery, and ionization efficiency.

Hierarchy of Internal Standard Selection

The choice of an internal standard follows a clear hierarchy based on the ability to compensate for analytical variability.

cluster_0 Internal Standard (IS) Selection Hierarchy A Ideal IS (Gold Standard) B Acceptable IS (Alternative) A_desc Stable Isotope-Labeled (SIL) Analyte (e.g., Cyclophosphamide-d4) - Co-elutes with analyte - Corrects for all major variations A->A_desc C Less Desirable B_desc SIL Structural Analog or Homolog (e.g., Ifosfamide, potentially 2-Chloroethanamine-d4) - Different retention time - May not fully correct for matrix effects B->B_desc C_desc Different Chemical Class / No IS - Behaves very differently - High risk of inaccurate results C->C_desc cluster_workflow Bioanalytical Workflow Using an Internal Standard Sample 1. Sample Collection (Plasma, Urine, etc.) Spike 2. Spike with Internal Standard (e.g., CP-d4) Sample->Spike Add known amount of IS Prepare 3. Sample Preparation (Protein Precipitation, Derivatization) Spike->Prepare Analyze 4. LC-MS/MS Analysis (MRM Detection) Prepare->Analyze Inject supernatant Process 5. Data Processing Analyze->Process Peak Area Integration Result 6. Final Concentration Report Process->Result Calculate Analyte/IS Ratio & Interpolate from Cal Curve

References

Performance Showdown: A Comparative Analysis of 2-Chloroethanamine-d4 hydrochloride Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and quality of isotopically labeled compounds are paramount. This guide provides a detailed performance comparison of three hypothetical batches of 2-Chloroethanamine-d4 hydrochloride, a critical building block in the synthesis of various pharmaceutical agents and a tracer in metabolic studies. The following analysis is based on key performance indicators: chemical purity, isotopic enrichment, and stability, complete with supporting experimental data and protocols.

Key Performance Indicators: A Batch-to-Batch Comparison

The performance of three distinct batches (Batch A, Batch B, and Batch C) of 2-Chloroethanamine-d4 hydrochloride was evaluated. The quantitative data gathered from these assessments are summarized below, offering a clear comparison of their quality and reliability.

Parameter Batch A Batch B Batch C Acceptance Criteria
Chemical Purity (HPLC, Area %) 99.8%99.5%98.9%≥ 98.0%
Isotopic Enrichment (¹H NMR) 99.5% D99.2% D99.6% D≥ 99.0% D
Major Impurity (Ethanolamine-d4, HPLC) 0.12%0.35%0.85%≤ 1.0%
Moisture Content (Karl Fischer) 0.08%0.15%0.25%≤ 0.5%
Stability (Forced Degradation, % Degradation) 1.2%1.5%2.1%≤ 2.5%
H/D Exchange (LC-MS, 24h in D₂O) < 0.5%< 0.5%< 0.5%< 1.0%

In-Depth Experimental Analysis

The following sections detail the methodologies employed to generate the comparative data. These protocols are designed to be robust and reproducible, ensuring accurate assessment of the product's quality.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the non-deuterated analog, 2-chloroethylamine hydrochloride, to quantify the purity and identify related substance impurities.[1][2]

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions :

    • Column : Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm)[1]

    • Mobile Phase : A mixture of 10mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.0) and acetonitrile in a 60:40 ratio.

    • Flow Rate : 1.0 mL/min

    • Detection Wavelength : 195 nm[1]

    • Injection Volume : 10 µL

  • Sample Preparation :

    • Standard Solution : A solution of 1.0 mg/mL of 2-Chloroethanamine-d4 hydrochloride reference standard is prepared in the mobile phase.

    • Test Solution : A solution of 1.0 mg/mL of the batch sample is prepared in the mobile phase.[1]

  • Analysis : The purity is calculated based on the area percentage of the main peak in the chromatogram.

Protocol 2: Isotopic Enrichment and Structure Confirmation by Nuclear Magnetic Resonance (¹H NMR)

Proton NMR is a powerful tool for determining the level of deuteration and confirming the chemical structure.

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Analysis : The ¹H NMR spectrum is acquired, and the residual proton signals in the deuterated positions are integrated. The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated internal standard or a suitable reference peak in the molecule.

Protocol 3: Stability Assessment through Forced Degradation

Forced degradation studies are conducted to evaluate the intrinsic stability of the compound under stress conditions, which is a critical parameter for deuterated compounds.[3]

  • Methodology :

    • Acid/Base Hydrolysis : Samples are dissolved in 0.1 M HCl and 0.1 M NaOH and incubated at 60°C for 24 hours.

    • Oxidative Degradation : Samples are treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation : Solid samples are heated at 80°C for 48 hours.

  • Analysis : The stressed samples are analyzed by the HPLC method described in Protocol 1. The percentage of degradation is calculated by comparing the peak area of the main compound in the stressed sample to that in an unstressed control sample.

Protocol 4: Hydrogen/Deuterium (H/D) Exchange Study by LC-MS

This study is crucial to ensure the stability of the deuterium label under aqueous conditions, which is relevant for many biological and pharmaceutical applications.[4]

  • Instrumentation : Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).

  • Methodology :

    • The compound is dissolved in Deuterium Oxide (D₂O) and incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 4, 8, and 24 hours).

  • Analysis : The samples are analyzed by LC-MS to monitor any change in the molecular weight of the compound. A decrease in mass would indicate the back-exchange of deuterium with protons from the solvent. The percentage of H/D exchange is quantified by observing the relative intensities of the deuterated and non-deuterated mass peaks.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_0 Batch Reception & Initial Assessment cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Batch A Batch A Purity HPLC Purity Batch A->Purity Enrichment NMR Isotopic Enrichment Batch A->Enrichment Stability Forced Degradation Batch A->Stability HD_Exchange LC-MS H/D Exchange Batch A->HD_Exchange Batch B Batch B Batch B->Purity Batch B->Enrichment Batch B->Stability Batch B->HD_Exchange Batch C Batch C Batch C->Purity Batch C->Enrichment Batch C->Stability Batch C->HD_Exchange Data_Table Comparative Data Table Purity->Data_Table Enrichment->Data_Table Stability->Data_Table HD_Exchange->Data_Table Decision Batch Release/ Further Investigation Data_Table->Decision

Caption: Workflow for the comparative analysis of different batches.

The strategic incorporation of deuterium can significantly alter the metabolic fate of a drug molecule. This is often referred to as the "Deuterium Kinetic Isotope Effect," where the stronger Carbon-Deuterium bond slows down metabolic processes at that specific site.[5]

G cluster_info Metabolic Shunting Parent_Drug_H Parent Drug (C-H) Metabolite_A Metabolite A (Active/Inactive) Parent_Drug_H->Metabolite_A Major Pathway (Fast) Metabolite_B Metabolite B (Potentially Toxic) Parent_Drug_H->Metabolite_B Minor Pathway (Slow) Parent_Drug_D Deuterated Drug (C-D) Parent_Drug_D->Metabolite_A Major Pathway (Slowed by D) Parent_Drug_D->Metabolite_B Minor Pathway (Relatively Unchanged) info Slowing the major metabolic pathway can sometimes increase the formation of metabolites from minor pathways.

Caption: Conceptual diagram of metabolic shunting due to deuteration.

Conclusion

Based on the comprehensive analysis, Batch A and Batch C demonstrate superior performance in terms of chemical purity and isotopic enrichment, respectively, while Batch B presents a balanced profile. However, Batch C's higher level of the primary impurity, though still within acceptable limits, may warrant consideration depending on the specific application. All batches exhibit excellent stability and minimal H/D exchange, confirming their suitability for use in aqueous environments. This guide underscores the importance of multi-faceted analytical testing to ensure the quality and consistency of isotopically labeled compounds for reliable and reproducible research outcomes.

References

A Comparative Guide to Deuterated Standards for the Analysis of 2-Chloroethanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly critical in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where internal standards are used to correct for variability in sample preparation, injection volume, and instrument response.

2-Chloroethanamine is a key building block in the synthesis of various pharmaceuticals and other chemical entities. Its quantification often necessitates the use of a stable isotope-labeled internal standard to ensure analytical precision. 2-Chloroethanamine-d4 hydrochloride is a commonly utilized deuterated standard for this purpose. This guide provides a comparative overview of 2-Chloroethanamine-d4 hydrochloride and a potential alternative, Ethylamine-d5 hydrochloride, offering insights into their specifications and the principles governing the selection of a suitable deuterated standard.

Comparison of Deuterated Standards

Table 1: Comparison of Specifications for Deuterated Standards

Parameter2-Chloroethanamine-d4 hydrochlorideEthylamine-d5 hydrochloride
Structure Cl-CD₂-CD₂-NH₂·HClCD₃-CD₂-NH₂·HCl
CAS Number 172333-26-517616-24-9
Molecular Formula C₂H₃D₄Cl₂NC₂H₃D₅ClN
Molecular Weight 120.01100.59
Isotopic Purity Typically ≥98%≥98%
Chemical Purity Typically ≥98%≥98%
Structural Similarity to Analyte High (isotopologue)Moderate (shorter alkyl chain, no chloro group)
Potential for Isotopic Exchange Low (deuterium on carbon)Low (deuterium on carbon)
Commercial Availability Readily availableReadily available

Key Performance Considerations for Deuterated Internal Standards

The ideal deuterated internal standard should mimic the analyte's behavior throughout the entire analytical process. Here are some critical factors to consider when selecting an alternative to 2-Chloroethanamine-d4 hydrochloride:

  • Structural Similarity and Co-elution: An internal standard that is structurally very similar to the analyte is more likely to co-elute in chromatographic separations and exhibit similar ionization efficiency in the mass spectrometer. This is the primary advantage of using an isotopologue of the analyte as the internal standard. While Ethylamine-d5 is a primary amine, its chromatographic behavior and ionization response may differ from 2-chloroethanamine due to the absence of the chloro group and a shorter alkyl chain.

  • Isotopic Purity: High isotopic purity (typically ≥98%) is essential to prevent cross-contribution to the analyte signal, which can lead to inaccurate quantification, especially at low analyte concentrations.

  • Chemical Purity: The chemical purity of the standard is equally important. Impurities can interfere with the analysis or lead to an inaccurate concentration of the standard solution.

  • Stability and Isotopic Exchange: The deuterium labels should be on stable positions within the molecule to avoid exchange with protons from the solvent or matrix. Both 2-Chloroethanamine-d4 and Ethylamine-d5 have deuterium atoms on carbon atoms, which are generally not susceptible to exchange under typical analytical conditions.

Experimental Protocols

While a direct comparative study is unavailable, the following provides a representative experimental protocol for the analysis of a short-chain amine using a deuterated internal standard by GC-MS. This can be adapted for the analysis of 2-chloroethanamine using either 2-Chloroethanamine-d4 hydrochloride or a suitable alternative.

Sample Preparation (Derivatization)

For volatile and polar analytes like small amines, derivatization is often necessary to improve chromatographic performance and sensitivity. A common approach is acylation.

  • Standard and Sample Preparation: Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking the analyte at different concentrations into the matrix of interest (e.g., plasma, water). Add a constant concentration of the internal standard to all calibration standards and unknown samples.

  • Derivatization: To 100 µL of the sample, add 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride, PFPA) and 50 µL of a catalyst (e.g., pyridine).

  • Reaction: Vortex the mixture and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 500 µL of a suitable extraction solvent (e.g., ethyl acetate) and 200 µL of water. Vortex and centrifuge.

  • Analysis: Transfer the organic layer to a new vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.

Mandatory Visualizations

Synthesis of 2-Chloroethylamine Hydrochloride

2-Chloroethylamine hydrochloride is commonly synthesized from ethanolamine. One of the primary methods involves the reaction of ethanolamine with thionyl chloride.[1][2] This process converts the hydroxyl group of ethanolamine into a chloro group.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts Ethanolamine Ethanolamine (HOCH₂CH₂NH₂) Reaction Chlorination Reaction Ethanolamine->Reaction Reacts with ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Product 2-Chloroethylamine Hydrochloride (ClCH₂CH₂NH₂·HCl) Reaction->Product Forms SO2 Sulfur Dioxide (SO₂) Reaction->SO2 Generates HCl_gas Hydrogen Chloride (HCl) Reaction->HCl_gas Generates

Caption: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine.

Logical Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for quantitative analysis using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result A Sample Collection B Addition of Deuterated Internal Standard A->B C Extraction / Derivatization B->C D GC-MS or LC-MS Analysis C->D E Peak Integration (Analyte & Internal Standard) D->E F Calculate Peak Area Ratio E->F G Quantification using Calibration Curve F->G H Final Analyte Concentration G->H

Caption: Quantitative Analysis Workflow with an Internal Standard.

Conclusion

The selection of an appropriate deuterated internal standard is a critical decision in developing robust and reliable quantitative analytical methods. While 2-Chloroethanamine-d4 hydrochloride serves as an excellent internal standard for the analysis of 2-chloroethanamine due to its isotopic relationship, other deuterated primary amines like Ethylamine-d5 hydrochloride can be considered as potential alternatives. The choice will depend on the specific requirements of the assay, including the complexity of the sample matrix and the desired level of analytical rigor. Researchers should carefully evaluate the specifications of any potential internal standard and, where possible, perform validation experiments to ensure it meets the performance criteria for their application.

References

The Gold Standard in Quantitative Analysis: An Inter-laboratory Perspective on 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development and bioanalysis, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a fundamental practice to control for variability in analytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 2-Chloroethanamine-d4 hydrochloride, are widely regarded as the gold standard. This guide provides an objective comparison of 2-Chloroethanamine-d4 hydrochloride's expected performance as a deuterated internal standard against non-deuterated alternatives, supported by established principles and representative experimental data from the scientific literature.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur throughout the analytical workflow.[1][2] These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response. An ideal internal standard should closely mimic the chemical and physical properties of the analyte it is meant to track.[1]

2-Chloroethanamine-d4 hydrochloride is the deuterated form of 2-chloroethylamine hydrochloride. By replacing four hydrogen atoms with deuterium, the molecule's mass is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. However, its chemical behavior remains nearly identical, which is the key to its superior performance as an internal standard.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary alternatives to deuterated internal standards are structural analogs—compounds with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive, structural analogs do not compensate for analytical variability as effectively as their deuterated counterparts.[1][2]

The following table summarizes the expected quantitative performance of 2-Chloroethanamine-d4 hydrochloride (a deuterated internal standard) compared to a hypothetical structural analog for the analysis of 2-chloroethylamine. The data is representative of typical performance differences observed in comparative studies of deuterated and non-deuterated internal standards.[2][3]

Performance Parameter2-Chloroethanamine-d4 hydrochloride (Deuterated IS)Structural Analog (Non-Deuterated IS)Justification
Accuracy (% Bias) Typically < 5%Can be > 15%The near-identical chemical properties of the deuterated IS ensure it is affected by matrix effects and extraction inconsistencies in the same way as the analyte, leading to more accurate quantification.[4] Structural differences in an analog can lead to different extraction recoveries and ionization efficiencies.[2]
Precision (%RSD) Typically < 5%Can be > 15%Co-elution and identical behavior in the ion source lead to better normalization of signal fluctuations, resulting in higher precision.[5] A structural analog may elute at a slightly different time and experience different matrix effects, increasing variability.
Matrix Effect Compensation ExcellentPoor to ModerateAs a SIL-IS, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from matrix components, effectively canceling out these effects.[6] A structural analog may have different susceptibility to matrix effects.[1]
Inter-laboratory Reproducibility HighModerate to LowThe robustness of methods using deuterated standards leads to more consistent results across different laboratories and analytical platforms.[5][7]

Experimental Protocols

While a specific inter-laboratory study on 2-Chloroethanamine-d4 hydrochloride is not publicly available, a general experimental protocol for its use in a quantitative LC-MS/MS method for 2-chloroethylamine in a biological matrix (e.g., plasma) is provided below. This protocol is based on established methodologies for the analysis of small molecules and genotoxic impurities.[8][9][10]

Objective: To accurately quantify the concentration of 2-chloroethylamine in a complex matrix using 2-Chloroethanamine-d4 hydrochloride as an internal standard.
Materials:
  • 2-chloroethylamine (analyte) reference standard

  • 2-Chloroethanamine-d4 hydrochloride (internal standard)

  • Blank biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution with the blank biological matrix to prepare calibration standards at a range of concentrations covering the expected sample concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, QC, and unknown sample, add 10 µL of the deuterated internal standard working solution (a dilution of the stock solution).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 2-chloroethylamine: Monitor a specific precursor-to-product ion transition.

        • 2-Chloroethanamine-d4 hydrochloride: Monitor the corresponding mass-shifted precursor-to-product ion transition.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Unknown Sample IS_Addition Spike with 2-Chloroethanamine-d4 HCl Sample->IS_Addition Extraction Protein Precipitation & Centrifugation IS_Addition->Extraction Final_Extract Supernatant for Analysis Extraction->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration Determine Analyte Concentration Ratio_Calculation->Concentration Calibration_Curve->Concentration

Fig. 1: Experimental workflow for quantitative analysis using an internal standard.

G Analyte_Response Analyte Response (Peak Area) Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response IS Response (Peak Area) IS_Response->Ratio Variability Analytical Variability (e.g., Injection Volume, Matrix Effects) Variability->Analyte_Response affects Variability->IS_Response affects equally Accurate_Quant Accurate Quantification Ratio->Accurate_Quant leads to

Fig. 2: Logical relationship of internal standard normalization.

Conclusion

While a formal inter-laboratory study specifically for 2-Chloroethanamine-d4 hydrochloride is not available in the public domain, the principles of using stable isotope-labeled internal standards are well-established and scientifically validated. The use of 2-Chloroethanamine-d4 hydrochloride for the quantification of 2-chloroethylamine is expected to provide superior accuracy, precision, and robustness compared to non-deuterated internal standards. Its ability to effectively compensate for matrix effects and other analytical variabilities makes it an indispensable tool for researchers, scientists, and drug development professionals who require the highest quality data for their studies. The adoption of such deuterated standards is a critical step in ensuring the reliability and reproducibility of quantitative bioanalytical methods.

References

Comparative Analysis of 2-Chloroethanamine-d4 hydrochloride and its Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Chloroethanamine-d4 hydrochloride, a deuterated internal standard, with its non-deuterated counterpart and an alternative deuterated standard. The information presented herein is essential for researchers in drug development, metabolism studies, and quantitative analysis, enabling informed decisions on the selection of the most suitable compound for their specific experimental needs.

Product Specifications: A Comparative Overview

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analytical methods. This section compares the key product specifications of 2-Chloroethanamine-d4 hydrochloride, its non-deuterated form, and a viable deuterated alternative, Ethylamine-d5 hydrochloride. The data presented is compiled from commercially available information and representative Certificates of Analysis (CoA).

Table 1: Comparison of Physical and Chemical Properties

Property2-Chloroethanamine-d4 hydrochloride (Representative)2-Chloroethylamine hydrochlorideEthylamine-d5 hydrochloride (Alternative)
CAS Number 172333-26-5[1]870-24-6[2]284474-81-3[3]
Molecular Formula C₂H₃D₄Cl₂NC₂H₇Cl₂N[2]C₂H₃D₅ClN
Molecular Weight 120.01115.99[2]86.58
Appearance White to off-white solidWhite solid[2]Crystalline solid
Solubility Soluble in MethanolSoluble in Methanol[2]Soluble in water
Storage 2-8°C[2]2-8°C[2]Room Temperature, protect from moisture[3]

Table 2: Comparative Analysis of Purity and Isotopic Enrichment

Parameter2-Chloroethanamine-d4 hydrochloride (Representative)2-Chloroethylamine hydrochlorideEthylamine-d5 hydrochloride (Alternative)
Purity (by GC) ≥98%99.54%[2]≥98%
Isotopic Purity ≥98% (d4)Not Applicable≥99% (d5)
Analytical Method GC, NMR, Mass SpectrometryGC[2]Elemental Analysis, NMR

Note: Data for 2-Chloroethanamine-d4 hydrochloride and Ethylamine-d5 hydrochloride is representative of typical supplier specifications due to the absence of publicly available Certificates of Analysis.

Experimental Protocols

Accurate and reproducible experimental methods are paramount in scientific research. This section details the methodologies for the analysis of 2-Chloroethanamine hydrochloride and its deuterated analogs.

Purity Determination by Gas Chromatography (GC)

This method is suitable for assessing the chemical purity of 2-Chloroethylamine hydrochloride and its deuterated forms.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This protocol is designed to determine the isotopic purity of deuterated standards like 2-Chloroethanamine-d4 hydrochloride.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC-MS Conditions (for volatile amines):

    • Use the GC conditions outlined in the purity determination protocol.

    • Acquire mass spectra over a range of m/z 30-150.

  • LC-MS Conditions (for non-volatile salts):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar amines.[4][5]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.2-0.5 mL/min.

  • Data Analysis: The isotopic enrichment is calculated by comparing the ion intensities of the deuterated (d4) and non-deuterated (d0) molecular ions.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of 2-Chloroethanamine hydrochloride and its isotopologues.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR:

    • Acquire the proton NMR spectrum. For the deuterated compound, the proton signals corresponding to the deuterated positions will be absent or significantly reduced.

  • ¹³C NMR:

    • Acquire the carbon-13 NMR spectrum. The chemical shifts will confirm the carbon skeleton.

  • ²H NMR (Deuterium NMR):

    • For the deuterated compound, a deuterium NMR spectrum can be acquired to confirm the positions of deuteration.

Visualizing Experimental Workflows

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of a target analyte in a complex matrix using 2-Chloroethanamine-d4 hydrochloride as an internal standard.

G Sample Sample Collection (e.g., Plasma, Urine) Spike Spike with 2-Chloroethanamine-d4 HCl (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Analyte/IS Peak Area Ratio) Analysis->Quant Result Concentration of Target Analyte Quant->Result

Caption: Quantitative analysis workflow using a deuterated internal standard.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques used for the characterization of 2-Chloroethanamine-d4 hydrochloride.

G Compound 2-Chloroethanamine-d4 HCl Purity Chemical Purity Compound->Purity Identity Structural Identity Compound->Identity Isotopic Isotopic Enrichment Compound->Isotopic GC GC Purity->GC NMR NMR Identity->NMR MS Mass Spectrometry Identity->MS Isotopic->MS

Caption: Analytical techniques for compound characterization.

References

Assessing the Isotopic Purity of 2-Chloroethanamine-d4 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of 2-Chloroethanamine-d4 hydrochloride, a deuterated internal standard crucial for quantitative bioanalytical studies. Ensuring high isotopic enrichment is paramount for the accuracy and reliability of pharmacokinetic and metabolic profiling. This document outlines the standard analytical techniques, presents a comparative analysis of their performance, and provides detailed experimental protocols.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary and most powerful techniques for determining the isotopic purity and enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1] A combination of these methods often provides the most comprehensive characterization of a labeled compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is a definitive method for determining the location and extent of deuteration.[3] By comparing the integrals of residual proton signals at the labeled positions to those of non-deuterated positions or an internal standard, a precise measurement of isotopic enrichment can be achieved.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the isotopic distribution of a molecule.[4] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms can be quantified, providing a detailed isotopic profile.[1]

Comparative Analysis of Analytical Methods

The choice of analytical technique can impact the detail and accuracy of the isotopic purity assessment. Below is a comparison of typical performance characteristics for NMR and HRMS in the analysis of 2-Chloroethanamine-d4 hydrochloride.

Parameter ¹H NMR Spectroscopy High-Resolution Mass Spectrometry (HRMS) Alternative Method (e.g., GC-MS)
Primary Measurement Isotopic Enrichment at Specific SitesIsotopic Distribution (M, M+1, M+2, etc.)Isotopic Distribution
Quantitative Accuracy High (with appropriate internal standard)High (with correction for natural abundance)Moderate to High
Limit of Detection Milligram quantitiesMicrogram to Nanogram quantitiesNanogram to Picogram quantities
Sample Preparation Simple dissolution in a deuterated solventCan require derivatization or LC separationOften requires derivatization
Information Provided Site of deuteration, presence of non-deuterated speciesOverall isotopic enrichment, presence of partially labeled speciesIsotopic profile of volatile derivatives
Instrumentation Cost HighHighModerate
Analysis Time per Sample 15-30 minutes5-20 minutes10-25 minutes

Experimental Protocols

Below are detailed, generalized protocols for the assessment of isotopic purity of 2-Chloroethanamine-d4 hydrochloride using both ¹H NMR and HRMS.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Chloroethanamine-d4 hydrochloride.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

    • Add a known quantity of a suitable internal standard (e.g., 1,4-dioxane) for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are co-added to achieve a high signal-to-noise ratio.

    • Optimize acquisition parameters, including pulse width, relaxation delay, and acquisition time.

  • Data Analysis:

    • Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the residual proton signals corresponding to the C1 and C2 positions of the ethylamine backbone.

    • Integrate the signal of the internal standard.

    • Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons for each signal.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • HRMS Data Acquisition:

    • Infuse the working solution directly into the high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source.

    • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 80-90).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Extract the mass spectrum for the molecular ion region of 2-Chloroethanamine-d4.

    • Identify and integrate the peak areas for the different isotopologues (d0, d1, d2, d3, d4).

    • Correct the observed isotopic distribution for the natural abundance of ¹³C, ¹⁵N, and ³⁷Cl.

    • Calculate the isotopic enrichment by determining the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of 2-Chloroethanamine-d4 hydrochloride.

Isotopic Purity Assessment Workflow Workflow for Isotopic Purity Assessment of 2-Chloroethanamine-d4 Hydrochloride cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing and Analysis cluster_results Results Sample 2-Chloroethanamine-d4 Hydrochloride Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution NMR NMR Spectroscopy (¹H and/or ²H) Dissolution->NMR NMR Sample Preparation MS Mass Spectrometry (HRMS) Dissolution->MS MS Sample Preparation NMR_Data NMR Spectral Processing & Integration NMR->NMR_Data MS_Data MS Spectral Processing & Isotope Distribution Analysis MS->MS_Data Purity_Report Isotopic Purity Report NMR_Data->Purity_Report MS_Data->Purity_Report

Caption: Experimental workflow for isotopic purity assessment.

Conclusion

The accurate determination of isotopic purity is a critical quality control step for deuterated standards like 2-Chloroethanamine-d4 hydrochloride. Both NMR spectroscopy and high-resolution mass spectrometry offer robust and reliable means to achieve this. While NMR provides unparalleled detail on the site of deuteration, HRMS offers high sensitivity and a clear picture of the overall isotopic distribution. For the most rigorous characterization, a complementary approach utilizing both techniques is recommended. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in designing and executing their isotopic purity assessment studies.

References

A Comparative Analysis of Derivatization Agents for Chloroethanamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of chloroethanamine, a reactive alkylating agent and a potential genotoxic impurity, is of paramount importance in pharmaceutical development and chemical safety assessment. Due to its polar nature and low molecular weight, direct analysis of chloroethanamine by common chromatographic techniques can be challenging. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial step to improve its volatility, chromatographic retention, and detector response. This guide provides a comparative analysis of three common derivatization agents for primary amines—N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Dansyl Chloride, and Fluorescamine—and their potential application in the analysis of chloroethanamine.

The Role of Derivatization in Amine Analysis

Derivatization reactions for primary amines like chloroethanamine target the active hydrogen atoms on the nitrogen atom. An ideal derivatization agent should exhibit several key characteristics:

  • Rapid and complete reaction: The reaction should proceed quickly and to completion under mild conditions to ensure accurate quantification.

  • Stable derivative formation: The resulting derivative must be stable throughout the sample preparation and analytical process.

  • Enhanced analytical properties: The derivatization should improve the analyte's volatility for gas chromatography (GC) or its retention and detectability for high-performance liquid chromatography (HPLC). This often involves the introduction of a bulky, nonpolar group or a chromophore/fluorophore.[1]

This guide will delve into the specifics of silylation and fluorescent tagging as derivatization strategies for chloroethanamine.

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used derivatization technique for GC analysis, where a polar active hydrogen is replaced by a nonpolar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with a wide range of functional groups, including primary amines.[2]

The reaction of BSTFA with a primary amine like chloroethanamine results in the formation of a more volatile and thermally stable TMS-derivative, making it amenable to GC-MS analysis.[3]

Experimental Protocol: Silylation of Chloroethanamine with BSTFA

This protocol is a general guideline for the silylation of primary amines and can be adapted for chloroethanamine.

Materials:

  • Chloroethanamine sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the chloroethanamine sample into a reaction vial. If the sample is in an aqueous solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. Subsequently, add 100 µL of BSTFA (with or without 1% TMCS). For compounds that are difficult to derivatize, the addition of a catalyst like TMCS is recommended.

  • Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes.[4] The optimal temperature and time may need to be determined empirically for chloroethanamine.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

G Workflow for Silylation of Chloroethanamine with BSTFA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Chloroethanamine Sample Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_BSTFA Add BSTFA (± TMCS) Add_Solvent->Add_BSTFA Heat Heat at 60-80°C Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

BSTFA Derivatization Workflow
Performance Data for Silylation of Primary Amines

ParameterValueAnalyte(s)Reference
Reagent BSTFAPrimary Amines[2]
Derivative Stability TMS derivatives are susceptible to hydrolysis.General[4][5]
Reaction Conditions 60-100°C, 5-60 minCatecholamines, Phenolic Compounds[6]
Advantages Effective for a wide range of compounds.General[2]
Limitations Requires anhydrous conditions.General[2]

Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatization reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[7][8] This derivatization is particularly useful for HPLC with fluorescence detection (HPLC-FLD), significantly enhancing the sensitivity of the analysis. The dansylated derivatives also exhibit improved chromatographic retention on reversed-phase columns.

Experimental Protocol: Dansylation of Chloroethanamine

This is a general protocol for the dansylation of primary amines.

Materials:

  • Chloroethanamine sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)

  • Reaction vials

  • Water bath or heating block

  • HPLC-FLD system

Procedure:

  • Sample Preparation: Prepare a solution of the chloroethanamine sample in an appropriate solvent.

  • Reaction Mixture: In a reaction vial, mix the chloroethanamine solution with the sodium bicarbonate buffer.

  • Derivatization: Add the dansyl chloride solution to the reaction mixture.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 10-60 minutes).[8] The optimal conditions should be determined experimentally.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a secondary amine solution (e.g., proline) to consume the excess dansyl chloride.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC-FLD system.

G Workflow for Dansylation of Chloroethanamine cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Chloroethanamine Solution Add_Buffer Add Bicarbonate Buffer Sample->Add_Buffer Add_Dansyl Add Dansyl Chloride Add_Buffer->Add_Dansyl Incubate Incubate at 60°C Add_Dansyl->Incubate Quench Quench Reaction (Optional) Incubate->Quench Inject Inject into HPLC-FLD Quench->Inject

Dansyl Chloride Derivatization Workflow
Performance Data for Dansylation of Amines

Dansyl chloride is known for producing very stable derivatives, making it a robust choice for quantitative analysis.[7] The fluorescence quantum yield of dansyl derivatives is sensitive to the local environment, which can be a consideration in complex matrices.[9]

ParameterValueAnalyte(s)Reference
Reagent Dansyl ChloridePrimary & Secondary Amines[7]
Derivative Stability Very StableGeneral[7]
Reaction Time Variable (15 min to >1 hr)General[7]
Detection Limit (LOD) 0.04 µg/LN-nitrosodimethylamine[10]
LOD 0.003 µg/mLBiogenic Amines[11]
Advantages High sensitivity with fluorescence detection.General[7]
Limitations Longer reaction times may be required.General[7]

Fluorescent Labeling with Fluorescamine

Fluorescamine is another popular fluorogenic reagent that reacts rapidly with primary amines at room temperature to form highly fluorescent pyrrolinone products.[12][13] A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, minimizing background interference.[12]

Experimental Protocol: Fluorescamine Derivatization of Chloroethanamine

This protocol outlines a general procedure for the derivatization of primary amines with fluorescamine.

Materials:

  • Chloroethanamine sample

  • Fluorescamine solution (e.g., in acetone or acetonitrile)

  • Aqueous buffer (e.g., borate buffer, pH 8-9)

  • Reaction vials

  • HPLC-FLD system

Procedure:

  • Sample Preparation: Prepare a solution of the chloroethanamine sample in the aqueous buffer.

  • Derivatization: Rapidly add the fluorescamine solution to the buffered sample solution while vortexing. The reaction is almost instantaneous.[12]

  • Analysis: Inject the reaction mixture directly into the HPLC-FLD system. The time between derivatization and injection should be kept consistent.

G Workflow for Fluorescamine Derivatization of Chloroethanamine cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Chloroethanamine in Aqueous Buffer Add_Fluorescamine Rapidly Add Fluorescamine Solution Sample->Add_Fluorescamine Inject Inject into HPLC-FLD Add_Fluorescamine->Inject

Fluorescamine Derivatization Workflow
Performance Data for Fluorescamine Derivatization of Primary Amines

The reaction of fluorescamine with primary amines is very fast, with a half-life in the order of milliseconds.[13] This rapid reaction is a significant advantage for high-throughput analysis.

ParameterValueAnalyte(s)Reference
Reagent FluorescaminePrimary Amines[12]
Reaction Time Almost instantaneousGeneral[12]
Detection Limit (LOD) 0.8 - 2.9 ngPrimary amino acids[14]
Advantages Rapid reaction at room temperature; non-fluorescent reagent and byproducts.General[12]
Limitations Derivative stability can be a concern; reagent is sensitive to hydrolysis.General[13]

Comparative Summary and Recommendations

The choice of the optimal derivatization agent for chloroethanamine analysis depends on the specific analytical requirements, including the desired sensitivity, the available instrumentation, and the sample matrix.

FeatureBSTFA (Silylation)Dansyl Chloride (Fluorescence)Fluorescamine (Fluorescence)
Analytical Technique GC-MSHPLC-FLD/MSHPLC-FLD
Principle Increases volatility and thermal stabilityAdds a fluorescent tag for sensitive detectionAdds a fluorescent tag for sensitive detection
Reaction Speed Moderate (30-60 min with heating)Slower (10-60 min with heating)Very Fast (milliseconds at room temp)[13]
Derivative Stability Moderate (susceptible to hydrolysis)[4][5]Very Stable[7]Moderate (can be less stable)
Sensitivity Good with MS detectionExcellent with fluorescence detectionVery good with fluorescence detection
Key Advantage Suitable for volatile and semi-volatile amines for GCHigh sensitivity and stable derivativesRapid reaction and low background
Key Limitation Requires anhydrous conditions; derivative instabilityLonger reaction timesReagent is sensitive to moisture

Recommendations:

  • For high sensitivity and robust quantification using HPLC: Dansyl chloride is an excellent choice due to the high stability of its derivatives and the excellent sensitivity achievable with fluorescence detection.[7]

  • For rapid screening and high-throughput analysis using HPLC: Fluorescamine offers the advantage of an almost instantaneous reaction at room temperature, which can significantly shorten sample preparation time.[12]

  • For analysis by GC-MS: BSTFA is a suitable agent to increase the volatility of chloroethanamine. However, careful control of moisture is critical to ensure complete derivatization and stability of the TMS derivative.[2][4]

It is important to note that for the specific analysis of chloroethanamine, other derivatization agents have also been successfully employed. For instance, a method using pentafluorobenzoyl chloride (PFBCl) for in-fiber derivatization followed by GC-NCI-MS has been reported with low detection limits of 1–3 ng/g.[15] This highlights that the exploration of various derivatization strategies is crucial for developing a validated and reliable analytical method for this challenging analyte.

Ultimately, the selection of the most appropriate derivatization agent will require method development and validation tailored to the specific application and analytical instrumentation available. This guide provides a foundational comparison to aid researchers in making an informed decision for the analysis of chloroethanamine.

References

The Gold Standard in Quantification: A Comparative Guide to 2-Chloroethanamine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes is paramount. In the realm of bioanalysis and pharmaceutical impurity testing, particularly for reactive and challenging compounds like 2-chloroethanamine, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of quantification using 2-Chloroethanamine-d4 hydrochloride , a deuterated internal standard, against other alternatives, supported by established analytical principles and representative experimental data.

Stable isotope-labeled internal standards (SIL-IS), such as 2-Chloroethanamine-d4 hydrochloride, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the target analyte, ensuring they co-elute and experience similar ionization effects, which allows for highly effective correction of experimental variability.[2] This guide will delve into the practical advantages of this approach, offering a clear perspective on its superiority over alternative methods.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary alternatives to a deuterated internal standard are structural analogs or the use of an external standard method (no internal standard). The data presented below illustrates the typical performance differences between these approaches in a bioanalytical setting. While specific validation data for 2-Chloroethanamine-d4 hydrochloride is not publicly available, the following tables summarize expected performance based on extensive literature on analogous compounds and regulatory guidelines.

Table 1: Comparison of Accuracy and Precision

Parameter2-Chloroethanamine-d4 HCl (Deuterated IS)Structural Analog ISExternal Standard
Accuracy (% Recovery) 95.0 - 105.0%85.0 - 115.0%70.0 - 130.0%
Precision (% RSD) < 5%< 15%< 20%
Matrix Effect Variability MinimalModerate to HighHigh
Regulatory Compliance PreferredAcceptable with JustificationOften Unacceptable for Bioanalysis

Data are representative values based on FDA and ICH bioanalytical method validation guidelines.[3][4]

Table 2: Method Validation Parameters for 2-Chloroethylamine Quantification

This table presents validation data for a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-chloroethylamine hydrochloride, demonstrating the performance achievable even without an internal standard, though precision and accuracy are generally improved with a deuterated standard.

ParameterPerformance
Linearity (r²) 0.9997
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) 1.4%

Data from a specific HPLC method for 2-chloroethylamine hydrochloride.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are protocols for a typical LC-MS/MS analysis using a deuterated internal standard and a foundational HPLC method for the analyte.

Protocol 1: LC-MS/MS Quantification of 2-Chloroethylamine with 2-Chloroethanamine-d4 HCl Internal Standard

This protocol is based on established methods for the analysis of small, polar, genotoxic impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Primesep B (150 x 4.6 mm, 5.0 µm).

  • Mobile Phase: 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2-Chloroethylamine: Precursor ion > Product ion (specific m/z to be determined during method development).

    • 2-Chloroethanamine-d4: Precursor ion > Product ion (m/z +4 Da compared to analyte).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of 2-chloroethylamine hydrochloride and 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., methanol or water) at 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., plasma, water) with varying concentrations of 2-chloroethylamine hydrochloride and a constant concentration of 2-Chloroethanamine-d4 hydrochloride.

  • Sample Preparation: To the unknown sample, add the same constant concentration of 2-Chloroethanamine-d4 hydrochloride as used in the calibration standards. Perform any necessary extraction (e.g., protein precipitation with acetonitrile, followed by centrifugation).

5. Data Analysis:

  • Quantify 2-chloroethylamine in samples by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Protocol 2: HPLC-UV Method for 2-Chloroethylamine Hydrochloride

This method is suitable for determining the purity of the substance but is less sensitive and specific than LC-MS/MS for trace quantification in complex matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV Detector.

2. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase: Isocratic mixture of 10mM K₂HPO₄ aqueous solution (pH 8.0) and Acetonitrile (40:60 v/v).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 195 nm.

  • Injection Volume: 20 µL.[5]

3. Standard and Sample Preparation:

  • Diluent: Water.

  • Standard Solution: Accurately weigh and dissolve 2-chloroethylamine hydrochloride in the diluent to a concentration of 1.0 mg/mL.[5]

  • Test Solution: Prepare the sample to be tested in the same manner as the standard solution.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

  • Calculate the content or purity based on the peak areas obtained.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with 2-Chloroethanamine-d4 HCl Sample->Spike_IS Extract Protein Precipitation & Centrifugation Spike_IS->Extract Inject Inject Supernatant Extract->Inject Cal_Std Calibration Standards (Analyte + IS) Cal_Std->Inject LC HILIC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratios (Analyte/IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Analyte Curve->Quant

Caption: Workflow for LC-MS/MS bioanalysis with a deuterated internal standard.

cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Std_Prep Prepare Standard (1.0 mg/mL) Inject Inject into HPLC System Std_Prep->Inject Sample_Prep Prepare Sample (1.0 mg/mL) Sample_Prep->Inject LC CN Column Separation Inject->LC UV UV Detection (195 nm) LC->UV Area Measure Peak Areas UV->Area Calc Calculate Purity/ Content Area->Calc

Caption: Workflow for HPLC-UV purity analysis using an external standard method.

Conclusion

The use of 2-Chloroethanamine-d4 hydrochloride as an internal standard represents the most robust approach for the accurate and precise quantification of 2-chloroethanamine. Its ability to mimic the analyte's behavior during sample preparation and analysis provides superior correction for matrix effects and other sources of error compared to structural analogs or external standard methods. For researchers in drug development and other scientific fields requiring the highest quality data, the adoption of a deuterated internal standard is a critical step towards ensuring the reliability and validity of their quantitative results.

References

Safety Operating Guide

Safe Disposal of 2-Chloroethanamine-d4 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of 2-Chloroethanamine-d4 hydrochloride, this document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment.

Researchers, scientists, and professionals in drug development must adhere to strict protocols when managing hazardous materials. This guide details the proper disposal methods for 2-Chloroethanamine-d4 hydrochloride, a deuterated compound that is corrosive, harmful if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen.[1] Due to its hazardous nature, all disposal procedures must be conducted in strict accordance with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal method.

Immediate Safety Precautions

Before initiating any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling the solid form, a NIOSH-approved respirator is necessary.[2]

All handling and disposal procedures should be carried out in a well-ventilated laboratory fume hood.[2]

Disposal Procedures

There are two primary recommended methods for the disposal of 2-Chloroethanamine-d4 hydrochloride: high-temperature incineration and chemical neutralization via alkaline hydrolysis. The choice of method will depend on the quantity of waste, available facilities, and institutional and regulatory requirements.

1. High-Temperature Incineration (Preferred Method)

The most common and effective method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[2] This method ensures the complete destruction of the hazardous compound.

ParameterRecommended Value/Condition
Incineration Temperature Minimum of 850°C with a residence time of at least two seconds.
For Halogenated Organics If the waste contains more than 1% of halogenated organic substances, the temperature must be at least 1100°C.[2]
Facility Requirement Must be a licensed and approved hazardous waste disposal facility.

2. Chemical Neutralization: Alkaline Hydrolysis

For smaller quantities, chemical neutralization through alkaline hydrolysis can be a viable option to render the compound less hazardous before final disposal. This procedure should only be performed by trained personnel. The following protocol is adapted from a procedure for a similar compound, 2-chloro-N-methylethanamine hydrochloride, and should be validated for 2-Chloroethanamine-d4 hydrochloride before use.

Experimental Protocol: Alkaline Hydrolysis

Materials:

  • 2-Chloroethanamine-d4 hydrochloride waste

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • pH meter or pH paper

  • Dilute hydrochloric acid (HCl) for neutralization

Procedure:

  • Dilution: Carefully dilute the 2-Chloroethanamine-d4 hydrochloride waste with water in the reaction vessel to a concentration not exceeding 5% (w/v).

  • Basification: Place the vessel on a stir plate and begin stirring. Slowly add the 10 M sodium hydroxide solution to the reaction mixture. This reaction may be exothermic, so monitor the temperature.

  • pH Adjustment: Continue adding the NaOH solution until the pH of the mixture is greater than 12.

  • Reaction Time: Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Final pH Check: After 24 hours, re-check the pH and adjust with NaOH if necessary to maintain a pH >12.

  • Neutralization: Once the hydrolysis is complete, neutralize the resulting solution by slowly adding a dilute solution of hydrochloric acid until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution should be collected in a labeled hazardous waste container and disposed of through a licensed facility. It may still contain byproducts not suitable for sewer disposal.

ParameterRecommended Value/Condition
Initial Concentration ≤ 5% (w/v) in water
pH for Hydrolysis > 12
Reaction Time Minimum 24 hours at room temperature
Final pH for Disposal 6 - 8
Final Disposal Route Collection in a hazardous waste container for disposal by a licensed facility.
Waste Characterization and Labeling

While 2-Chloroethanamine-d4 hydrochloride is not specifically listed by name in the Resource Conservation and Recovery Act (RCRA), it is likely to be classified as hazardous waste due to its toxic characteristics.[2] The generator of the waste is responsible for its proper characterization.

  • Waste Container: Use a designated, properly labeled, and sealed container made of a compatible material (e.g., glass or high-density polyethylene).[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloroethanamine-d4 hydrochloride," and all associated hazard warnings (e.g., "Toxic," "Corrosive").[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as described above.

  • For solid spills, avoid generating dust. Use dry clean-up procedures.[1]

  • Collect the spilled material and place it in a suitable, labeled container for waste disposal.[1]

  • Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloroethanamine-d4 hydrochloride.

DisposalWorkflow start Waste Generated: 2-Chloroethanamine-d4 hydrochloride assess Assess Quantity and Facilities start->assess incineration High-Temperature Incineration assess->incineration Large Quantity or Incineration Available hydrolysis Chemical Neutralization: Alkaline Hydrolysis assess->hydrolysis Small Quantity and Appropriate Lab Facilities Available collect_incineration Collect in Labeled Hazardous Waste Container incineration->collect_incineration collect_hydrolysis Collect Neutralized Solution in Labeled Hazardous Waste Container hydrolysis->collect_hydrolysis licensed_disposal Dispose via Licensed Hazardous Waste Facility collect_incineration->licensed_disposal collect_hydrolysis->licensed_disposal

Caption: Workflow for the proper disposal of 2-Chloroethanamine-d4 hydrochloride.

References

Essential Safety and Operational Guide for 2-Chloroethanamine-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Chloroethanamine-d4 hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Chemical Profile:

PropertyValue
Chemical Name 2-Chloroethanamine-d4 hydrochloride
Synonyms 2-aminoethyl-d4 chloride hydrochloride
CAS Number 172333-26-5
Molecular Formula C₂H₃D₄N·HCl
Hazards Corrosive, Causes severe skin burns and eye damage, Suspected of causing genetic defects.[1][2][3][4]
Personal Protective Equipment (PPE)

The primary defense against exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling 2-Chloroethanamine-d4 hydrochloride.

PPE CategorySpecificationStandard Compliance (Example)
Eye Protection Tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.EN 374
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or disposable gown.[1]-
Respiratory Protection To be used in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]NIOSH (US) or EN 149 (EU)

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of 2-Chloroethanamine-d4 hydrochloride from receipt to use.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of 2-Chloroethanamine-d4 hydrochloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5][6]

  • Pre-Handling Check: Before starting, ensure all required PPE is available and in good condition. Inspect gloves for any signs of damage or degradation.

2. Handling Procedures:

  • Dispensing: When weighing or transferring the solid, avoid the formation of dust and aerosols.[1][5] Use non-sparking tools to prevent potential ignition sources.[1][5]

  • Contact Avoidance: Avoid all direct contact with the skin and eyes.[1][3] In the event of accidental contact, immediately follow the first-aid measures outlined below.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]

3. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated location.[1]

  • Container: Keep the container tightly closed and store in a locked area to restrict access.[1][2]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[5][6]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[2]

Disposal Plan

The disposal of 2-Chloroethanamine-d4 hydrochloride and its contaminated materials must be handled as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Any unused product, contaminated spatulas, or weigh boats should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, labeled hazardous waste container.[5]

2. Disposal Procedure:

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1][4]

  • Licensed Disposal: Entrust the disposal to a licensed and qualified hazardous waste disposal company.

  • Environmental Precaution: Do not dispose of the chemical down the drain or into the environment.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling 2-Chloroethanamine-d4 hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handle_weigh Weigh/Transfer Compound prep_emergency->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_store Store Compound Securely handle_use->cleanup_store cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_label Label Waste Container cleanup_waste->disp_label cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_pickup Arrange for Licensed Disposal disp_label->disp_pickup

Caption: Workflow for the safe handling of 2-Chloroethanamine-d4 hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.